molecular formula C11H13BrO3 B3308501 2-(2-Bromophenoxy)-3-methylbutanoic acid CAS No. 938321-20-1

2-(2-Bromophenoxy)-3-methylbutanoic acid

Cat. No.: B3308501
CAS No.: 938321-20-1
M. Wt: 273.12 g/mol
InChI Key: DDJXREVQQNJVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenoxy)-3-methylbutanoic acid is a brominated aromatic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This compound features a carboxylic acid functional group and a bromophenoxy moiety, making it a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research . The structural motif of substituted phenoxy acids is often explored in the development of bioactive molecules. With a CAS registry number of 938321-20-1, this compound is characterized by high purity and is intended for research applications only . It is not intended for diagnostic or therapeutic uses. Researchers can utilize this building block in various cross-coupling reactions, leveraging the bromine atom for further functionalization, or study its incorporation into more complex molecular architectures.

Properties

IUPAC Name

2-(2-bromophenoxy)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXREVQQNJVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Methodological Guide to Determining the Solubility of 2-(2-Bromophenoxy)-3-methylbutanoic acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Part 1: Theoretical Assessment and Physicochemical Foundation

Before any benchwork is initiated, a theoretical assessment of the target molecule can provide invaluable context, guide experimental design, and help interpret results. The structure of 2-(2-Bromophenoxy)-3-methylbutanoic acid contains distinct functional groups that dictate its likely physicochemical behavior.

1.1 Structural Analysis and Predicted Properties

The molecule can be deconstructed into three key regions:

  • Carboxylic Acid (-COOH): This is a weak acid, meaning it will exist in both a neutral (protonated) and an anionic (deprotonated) state, depending on the pH of the solution. This ionization is the single most important factor for its aqueous solubility.

  • Bromophenoxy Group: This aromatic, halogenated moiety is large, rigid, and hydrophobic. It is expected to significantly decrease aqueous solubility.

  • Methylbutanoic Acid Backbone: The aliphatic portion of the molecule is nonpolar and contributes to its overall lipophilicity.

The interplay between the polar, ionizable carboxylic acid and the large, nonpolar remainder of the molecule creates a classic pH-dependent solubility profile.

Predicted Physicochemical PropertySignificance for Solubility
pKa (Acid Dissociation Constant) The pKa is the pH at which the compound is 50% ionized and 50% neutral.[1] For a weak acid like this one, solubility will increase dramatically at pH values above the pKa as the highly polar carboxylate anion becomes the dominant species. Computational tools can provide an estimated pKa, which is crucial for selecting appropriate buffer systems for experimental work.[2][3]
LogP (Octanol-Water Partition Coefficient) LogP is a measure of a compound's lipophilicity in its neutral state.[4] A higher LogP indicates lower aqueous solubility. The bulky bromophenoxy and aliphatic groups suggest a relatively high LogP, reinforcing the expectation of low intrinsic solubility for the neutral form.
LogD (Distribution Coefficient) LogD is the pH-dependent version of LogP and accounts for all species (ionized and neutral).[4] For this acidic compound, LogD will be high at low pH (when the molecule is neutral) and will decrease as the pH increases above the pKa (as the ionized, more water-soluble form dominates).

1.2 The Role of Solvents: DMSO and Water

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent, widely used in drug discovery for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening.[7] Its miscibility with water and cell culture media is a key advantage, although it's important to note that high concentrations of DMSO can sometimes interfere with biological assays.[5][8]

Water is the universal biological solvent. A compound's aqueous solubility is a critical determinant of its absorption and distribution in vivo. Due to the ionizable carboxylic acid group, the aqueous solubility of 2-(2-Bromophenoxy)-3-methylbutanoic acid will be fundamentally linked to pH, a relationship described by the Henderson-Hasselbalch equation.[9][10]

Part 2: Experimental Determination of Aqueous Solubility

For drug discovery and development, the most relevant and rigorous measure of aqueous solubility is thermodynamic solubility . This is the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid drug at a specific temperature and pH.[11][12] The "shake-flask" method is the gold standard for this determination.[13]

2.1 Protocol: Thermodynamic Solubility via Miniaturized Shake-Flask Method

This protocol is designed to be robust and self-validating, ensuring that true equilibrium is reached.

Objective: To determine the equilibrium solubility of solid 2-(2-Bromophenoxy)-3-methylbutanoic acid in an aqueous buffer at a physiologically relevant pH (e.g., pH 7.4).

Materials:

  • 2-(2-Bromophenoxy)-3-methylbutanoic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or a 96-well plate

  • Shaker/incubator set to 25°C

  • Centrifuge (for tubes) or filtration plate (for 96-well plates)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • DMSO (for standard preparation)

  • Calibrated pipettes

Methodology:

  • Compound Addition: Add an excess of solid compound to a microcentrifuge tube. A common starting point is ~1-2 mg. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of pH 7.4 PBS (e.g., 1 mL) to the tube.

  • Equilibration: Seal the tubes and place them on a shaker in an incubator at 25°C for 24 hours.[14] This extended incubation time is critical to allow the dissolution process to reach a true equilibrium.[12] Shorter times may result in an underestimation of solubility (kinetic solubility).

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solid. Alternatively, if using a 96-well format, filter the solution using a specialized solubility filter plate.[14] This step is crucial to ensure only the dissolved compound is analyzed.

  • Sample Preparation & Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase or DMSO/buffer mixture to fall within the linear range of the analytical standard curve.

    • Prepare a set of calibration standards by dissolving a known mass of the compound in DMSO and performing serial dilutions into the same buffer.

    • Quantify the concentration of the diluted supernatant against the calibration curve using a validated HPLC-UV method.[11]

  • Data Calculation: Calculate the original concentration in the supernatant, correcting for the dilution factor. This value represents the thermodynamic solubility at the tested pH.

2.2 Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid compound (~1-2 mg) B Add precise volume of aqueous buffer (e.g., 1 mL) A->B C Seal and incubate with shaking (24h at 25°C) B->C D Centrifuge or Filter to remove solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify via HPLC-UV against standard curve F->G H Result: Thermodynamic Solubility (µg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Experimental Determination of DMSO Solubility

The goal for DMSO solubility is typically not to find the absolute maximum concentration, but to determine a practical concentration for creating a stable stock solution (e.g., 10 mM, 50 mM, or 100 mM) for use in biological screening.

3.1 Protocol: Practical DMSO Stock Solution Preparation

Objective: To determine if a clear, stable stock solution of 2-(2-Bromophenoxy)-3-methylbutanoic acid can be prepared at a target concentration in 100% DMSO.

Materials:

  • 2-(2-Bromophenoxy)-3-methylbutanoic acid (solid powder)

  • Anhydrous DMSO

  • Glass vial

  • Vortex mixer and/or sonicator

  • Analytical balance

Methodology:

  • Calculation: Calculate the mass of the compound required to make a specific volume of the target concentration (e.g., for 1 mL of a 10 mM solution).

  • Weighing: Accurately weigh the calculated mass of the compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve readily, use a sonicator for 5-10 minutes. Gentle warming can also be applied, but care must be taken to avoid compound degradation.

  • Visual Inspection: After dissolution attempts, visually inspect the solution against a bright light source. The solution should be completely clear, with no visible particulates or haze.

  • Stability Check: Allow the solution to stand at room temperature for at least 2-4 hours and re-inspect. Some compounds can precipitate out of solution over time (a process known as "crashing out"). For rigorous testing, stability can be assessed after 24 hours.

3.2 Data Presentation and Interpretation

The results should be recorded in a clear, tabular format.

Table 1: DMSO Solubility Assessment

Target Concentration Solvent Volume Observation (Initial) Observation (24h) Conclusion
10 mM 100% DMSO 1 mL Clear, colorless solution Clear, colorless solution Soluble
50 mM 100% DMSO 1 mL Hazy, particulates remain Precipitate observed Insoluble

| 100 mM | 100% DMSO | 1 mL | Insoluble | N/A | Insoluble |

This table provides an unambiguous record of the practical solubility limit for creating stock solutions.

Part 4: Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the constituent functional groups.

  • Carboxylic Acids: These compounds can be corrosive and irritants to the skin and eyes.[15] Vapors can also be harmful if inhaled.[15]

  • Brominated Aromatic Compounds: Halogenated organics require careful handling. Direct contact and inhalation should be avoided.[16][17] Bromine-containing compounds can be toxic and pose environmental hazards.[18]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).[19]

  • Safety goggles or a face shield.[20]

  • A laboratory coat.

Handling Procedures:

  • Always handle the solid powder and concentrated DMSO solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[21]

  • Avoid contact with skin and eyes.[22] In case of contact, rinse the affected area thoroughly with water.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[21]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • VIN. (2011). Basic pharmacological principles. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved from [Link]

  • PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • JIZHOU ZHISHUO TECHNOLOGY CO., LTD. (2024). Innovative Applications of DMSO. Retrieved from [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • RSC Education. (2025). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • BASF. (2022). Safety data sheet. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

Sources

2-(2-Bromophenoxy)-3-methylbutanoic acid SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Methodology, and Structural Utility

Chemical Identity & Core Data

2-(2-Bromophenoxy)-3-methylbutanoic acid is a specialized lipophilic building block characterized by a bulky isopropyl group adjacent to an aryloxy-carboxylic motif. It serves as a bioisostere for amino acid residues in peptidomimetics and a core scaffold in the synthesis of PPAR agonists and auxin-type herbicides.

Identifiers & Physicochemical Profile[1]
ParameterData
IUPAC Name 2-(2-Bromophenoxy)-3-methylbutanoic acid
CAS Number 938321-20-1
SMILES CC(C)C(C(=O)O)Oc1ccccc1Br
InChI InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14)
InChIKey DDJXREVQQNJVGW-UHFFFAOYSA-N
Molecular Weight 273.12 g/mol
LogP (Predicted) 3.5 ± 0.4 (High Lipophilicity)
pKa (Predicted) ~3.8 (Carboxylic Acid)
Stereochemistry Contains 1 Chiral Center (C2).[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)-.

Structural Analysis & Stereochemical Implications

The Alpha-Aryloxy Scaffold

The molecule features an ether linkage at the alpha-position of isovaleric acid. This structural motif confers unique metabolic stability compared to direct C-C bonds or ester linkages, which are susceptible to rapid enzymatic hydrolysis.

  • Steric Bulk: The isopropyl group at C3 creates significant steric hindrance, restricting rotation around the C2-O bond. This rigidification is advantageous in drug design for locking conformations that fit hydrophobic pockets (e.g., PPAR

    
    /
    
    
    
    receptors).
  • Halogen Bond Potential: The ortho-bromine atom on the phenoxy ring acts as both a lipophilic spacer and a potential halogen bond donor, capable of interacting with carbonyl oxygens or aromatic residues in target proteins.

Chiral Resolution Strategy

Since the C2 position is chiral, biological activity often resides in a single enantiomer (typically the (R)-isomer for auxin mimics).

  • Racemic Synthesis: Standard synthesis yields the racemate.

  • Resolution: Separation is best achieved via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) or via classical resolution using chiral amines like (R)-(+)-1-Phenylethylamine.

Synthetic Methodology (Self-Validating Protocol)

Retrosynthetic Logic

The most robust route to 2-(2-Bromophenoxy)-3-methylbutanoic acid is the Williamson Ether Synthesis , coupling a phenol with an alpha-halo acid derivative.

  • Nucleophile: 2-Bromophenol (pKa ~10).

  • Electrophile: 2-Bromo-3-methylbutanoic acid (or its methyl ester).

  • Critical Challenge: The steric bulk of the isopropyl group on the electrophile competes with the nucleophilic attack, promoting E2 elimination (formation of 3-methyl-2-butenoic acid) over SN2 substitution.

Optimized Synthetic Workflow (Graphviz)

SynthesisPath Reactant1 2-Bromophenol Condition K2CO3, DMF 80°C, 12h (S_N2 Mechanism) Reactant1->Condition Reactant2 Methyl 2-bromo-3- methylbutanoate Reactant2->Condition Intermediate Intermediate Ester (Methyl 2-(2-bromophenoxy)- 3-methylbutanoate) Condition->Intermediate Major Path SideProduct Side Product: Elimination (Alkene) Condition->SideProduct Minor Path (Min. by Temp Control) Hydrolysis LiOH, THF/H2O Hydrolysis Intermediate->Hydrolysis Product Final Product 2-(2-Bromophenoxy)- 3-methylbutanoic acid Hydrolysis->Product

Figure 1: Two-step synthetic pathway utilizing an ester intermediate to minimize carboxylic acid interference.[2][4][5]

Detailed Experimental Protocol

Note: This protocol assumes the use of the methyl ester of the bromo-acid to avoid forming the dianion of the acid, which requires harsher conditions.

Step 1: O-Alkylation

  • Setup: Charge a dry 3-neck flask with 2-bromophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq). Stir at room temperature for 30 minutes to form the phenoxide. Why: 
    
    
    
    is mild enough to prevent rapid polymerization but strong enough to deprotonate the phenol.
  • Alkylation: Dropwise add Methyl 2-bromo-3-methylbutanoate (1.2 eq).

  • Reaction: Heat to 80°C. Monitor by TLC (Hexane:EtOAc 8:1).

    • Checkpoint: If elimination product (alkene) is observed, lower temperature to 60°C and extend time.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    

Step 2: Hydrolysis

  • Dissolution: Dissolve the crude ester in THF:Water (3:1).

  • Saponification: Add Lithium Hydroxide (

    
    , 3.0 eq). Stir at ambient temperature for 4 hours.
    
  • Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM. Concentrate to yield the target acid.

Analytical Characterization & QC

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Expectations ( NMR, 400 MHz, )
  • 
     1.05-1.10 ppm (d, 6H):  Isopropyl methyl groups. Distinct doublet due to coupling with the methine proton.
    
  • 
     2.30-2.45 ppm (m, 1H):  The 
    
    
    
    -methine proton of the isopropyl group.
  • 
     4.40-4.50 ppm (d, 1H):  The 
    
    
    
    -proton (O-CH-COOH). This doublet typically shifts downfield due to the electron-withdrawing phenoxy and carboxyl groups.
  • 
     6.80-7.60 ppm (m, 4H):  Aromatic protons. The proton ortho to the bromine will appear as the most deshielded aromatic signal.
    
  • 
     10.0+ ppm (bs, 1H):  Carboxylic acid proton (exchangeable).
    
Quality Control Decision Tree (Graphviz)

QC_Workflow Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR PurityCheck Purity > 95%? HNMR->PurityCheck Recrystallize Recrystallize (Hexane/EtOAc) PurityCheck->Recrystallize No ChiralHPLC Chiral HPLC (Enantiomeric Excess) PurityCheck->ChiralHPLC Yes Recrystallize->HNMR Release Release for Assay ChiralHPLC->Release

Figure 2: QC workflow ensuring chemical and optical purity before biological testing.

Applications in Drug Discovery

This molecule is not merely a reagent; it is a privileged scaffold .

  • PPAR Agonists: The structure mimics the "fibrates" (e.g., Clofibrate), where the aryloxy-alkanoic acid headgroup is essential for binding to the Peroxisome Proliferator-Activated Receptor (PPAR). The bromine substitution provides a handle for exploring Structure-Activity Relationships (SAR) in the hydrophobic tail region.

  • Auxin Herbicides: Structurally analogous to Mecoprop, this compound acts as a synthetic auxin. The steric bulk of the isopropyl group typically increases resistance to metabolic degradation in plants, potentially enhancing potency.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~273 Da, it serves as an ideal "fragment" for crystallographic screening. The carboxylic acid can form salt bridges with lysine/arginine residues, while the bromophenyl group anchors the molecule in hydrophobic pockets.

References

  • PubChem Compound Summary. (2025). 2-(2-bromophenoxy)-3-methylbutanoic acid (CID 22681041).[2] National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Williamson Ether Synthesis, pp. 525-527). Wiley-Interscience. [Link]

  • Cheméo. (2024).[6] Physical Properties of 2-Bromo-3-methylbutyric acid (Precursor Data). [Link][4][7][8]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Application of 2-(2-Bromophenoxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in the fast-paced world of drug discovery and development, novel chemical entities are the building blocks of innovation. Among these, compounds like 2-(2-Bromophenoxy)-3-methylbutanoic acid represent potential scaffolds for new therapeutics. However, with novel potential comes the absolute necessity of a rigorous and scientifically grounded approach to safety. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

This document is structured not as a rigid template, but as a logical workflow that mirrors the lifecycle of a research chemical in a laboratory setting—from initial identification and hazard assessment to its ultimate use and disposal.

Section 1: Compound Identification and Hazard Classification

At its core, 2-(2-Bromophenoxy)-3-methylbutanoic acid is an aryl alkyl carboxylic acid. This classification immediately informs our initial safety assessment. The structure combines a brominated aromatic ring with a carboxylic acid moiety, suggesting potential hazards associated with both functional groups.

Based on this, a conservative and scientifically sound approach dictates that we treat 2-(2-Bromophenoxy)-3-methylbutanoic acid with a high degree of caution.

Anticipated GHS Hazard Classification:
Hazard ClassCategoryAnticipated StatementRationale
Acute Toxicity, OralCategory 4Harmful if swallowedBased on analogs like 2-bromo-3-methylbutyric acid.[1][2]
Skin Corrosion/IrritationCategory 1B/1CCauses severe skin burns and eye damageThe carboxylic acid group is inherently corrosive.[1][3]
Serious Eye DamageCategory 1Causes serious eye damageDirect consequence of the corrosive nature.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skinA common hazard for alpha-bromo acids.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaledParticularly if the material is a dust or aerosolized.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationA common property of acidic and corrosive powders.[3][4]

Signal Word: Danger

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is the prevention of any direct contact. The following engineering controls and PPE are not merely recommendations; they are mandatory components of a self-validating safety system.

Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved 2-(2-Bromophenoxy)-3-methylbutanoic acid must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains vapors and fine particulates, protecting the researcher from respiratory exposure. The sash should be kept as low as possible to maximize capture velocity while allowing for safe manipulation.[6] An eyewash station and safety shower must be located in immediate proximity to the workstation.[1][4]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is a critical decision point based on a risk assessment of the planned procedure.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[6] Given the anticipated high corrosivity, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during initial dissolution steps.[5]

  • Hand Protection : Standard nitrile gloves may not offer sufficient protection against prolonged contact with aryl halides and carboxylic acids. It is crucial to consult a glove compatibility chart. Neoprene or thicker nitrile gloves are a more robust choice.[5][7] Double-gloving is a prudent practice. Gloves must be removed immediately if any sign of contamination occurs, followed by thorough hand washing.[8]

  • Body Protection : A fully-buttoned, flame-resistant lab coat is required.[5][6] Ensure clothing is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a chemical splash or fire.[6] Closed-toe shoes are mandatory.[6]

// Connections Start -> Assess [label=" "]; Assess -> Hood [label=" "]; Hood -> PPE_Select [label=" "]; PPE_Select -> Work [label=" "]; Work -> Spill_Check [label=" "]; Spill_Check -> Waste [label="No Spill", color="#34A853"]; Spill_Check -> Contamination [label="Spill Detected", color="#EA4335"]; Contamination -> Decontaminate [label=" "]; Decontaminate -> Work [label="Resume if Safe"]; Waste -> Clean [label=" "]; Clean -> End [label=" "]; } Caption: Experimental workflow for handling hazardous chemical compounds.

Section 3: Handling, Storage, and Chemical Compatibility

Safe Handling Practices
  • Weighing : Weighing of the solid compound should be performed in the fume hood on a disposable weigh boat or within a containment vessel to prevent dissemination of dust.

  • Dissolution : When dissolving, add the solid acid to the solvent slowly. Be aware of potential exothermic reactions, especially with basic solvents.

  • Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and metals.[4][9][10] Carboxylic acids can react exothermically with bases and can be corrosive to many metals.[10]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

  • Container : Store in a tightly sealed, clearly labeled container.[11] The original supplier container is ideal.

  • Location : Store in a cool, dry, and well-ventilated area.[6] It should be stored in a dedicated cabinet for corrosive materials, and if flammable, within a flammable storage cabinet.[10] Do not store with incompatible materials like bases or strong oxidizers.[9]

  • Segregation : Store away from any materials that could react violently, such as alkali metals or strong reducing agents.[5]

Section 4: Accidental Release and Emergency Procedures

Rapid and correct response to an accidental release is critical to mitigating harm.

Spill Response
  • Small Spill (Solid) : If a small amount of solid is spilled within the fume hood, it can be carefully swept up with an inert material (e.g., sand or vermiculite) and placed into a sealed container for hazardous waste disposal.[5] The area should then be decontaminated.

  • Small Spill (Liquid/Solution) : Absorb with an inert, dry material like vermiculite or a chemical absorbent pad.[5][8] Place the contaminated absorbent into a sealed container for disposal. Neutralize the spill area with a mild base like sodium bicarbonate solution, followed by a thorough water rinse.

  • Large Spill : Evacuate the immediate area and alert laboratory personnel.[5] Contact the institutional Environmental Health & Safety (EH&S) office immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.

// Connections Exposure -> Skin; Exposure -> Eye; Exposure -> Inhalation; Exposure -> Ingestion;

Skin -> RemoveClothing; RemoveClothing -> Shower; Shower -> Medical;

Eye -> Eyewash; Eyewash -> Medical;

Inhalation -> FreshAir; FreshAir -> Medical;

Ingestion -> RinseMouth; RinseMouth -> Medical;

Medical -> Report; } Caption: Emergency response protocol for personnel chemical exposure.

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air.[5][12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[6][8]

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][7] Seek immediate medical attention.[5]

Section 5: Disposal Considerations

All waste containing 2-(2-Bromophenoxy)-3-methylbutanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5]

  • Waste Collection : Collect in a designated, sealed, and properly labeled hazardous waste container.[5] The container should be compatible with corrosive materials.

  • Labeling : The waste label must clearly identify the contents, including the full chemical name and associated hazards (Corrosive, Toxic).

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EH&S department.

Section 6: Application in a Research Context

As a potential building block in drug development, this aryl alkyl carboxylic acid could be used in various synthetic transformations.[13][14] For example, the carboxylic acid moiety can be converted to esters, amides, or other functional groups, while the aryl bromide provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. When planning such reactions, it is imperative to consider how the reaction conditions (e.g., use of strong bases, high temperatures) might affect the stability of the compound and potentially create additional hazards. Each new experimental setup requires a new, specific risk assessment.

Conclusion

A deep understanding of the chemical nature of 2-(2-Bromophenoxy)-3-methylbutanoic acid allows for the development of a robust and proactive safety protocol. By treating this and all novel compounds with a high degree of respect, and by implementing multi-layered safety systems, researchers can confidently and safely explore their scientific potential. This guide serves as a framework for that process, emphasizing that true scientific integrity is inseparable from an unwavering commitment to safety.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Chamberland, M. (n.d.). SOP Working with Bromine. University of Vermont. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. PMC. Retrieved from [Link]

  • Sigma-Aldrich.cn. (2025, November 6). SAFETY DATA SHEET - 2-bromo-2-methylbutane. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-3-methylbutanoic acid. Retrieved from [Link]

  • Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - DL-2-Bromopropionic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011001228A1 - Aryl alkyl carboxylic acid salts, process for preparation and dosage forms.

Sources

Thermodynamic Properties of Bromophenoxy Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenoxy acid derivatives, particularly (4-bromophenoxy)acetic acid and 2-(4-bromophenoxy)propionic acid , represent a critical scaffold in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates (PPAR


 agonists).[1][2][3][4] Despite their structural simplicity, the introduction of the bromine atom induces significant deviations in thermodynamic behavior compared to their chlorinated analogs (e.g., 2,4-D).[5]

This guide provides a comprehensive analysis of the solid-liquid equilibrium (SLE) and solution thermodynamics of these derivatives. It moves beyond static data reporting to explore the causality between molecular architecture—specifically halogen bonding and lattice energy—and macroscopic properties like solubility and partition coefficients.[5] We also detail a self-validating Laser Monitoring Protocol for solubility determination, ensuring high-fidelity data generation for process scale-up.

Molecular Architecture & Thermodynamic Significance[4]

The thermodynamic profile of bromophenoxy derivatives is governed by the interplay between the lipophilic bromine substituent and the hydrophilic carboxylic acid tail.[5]

The Bromine Effect: Halogen Bonding vs. Sterics

Unlike chlorine, bromine possesses a distinct "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.[1][2][3][4] This allows bromophenoxy acids to engage in halogen bonding (


), which competes with the classic carboxylic acid hydrogen dimer.[5][1][2][3][4]
  • Lattice Energy Impact: The high polarizability of bromine increases London dispersion forces, typically raising the enthalpy of fusion (

    
    ) compared to chloro-analogs.
    
  • Solvation Implications: In polar aprotic solvents (e.g., DMSO, DMF), the bromine atom enhances solubility via dipole-induced dipole interactions, whereas in protic solvents (water, alcohols), the hydrophobic effect dominates.[5]

Physicochemical Descriptors

For drug design, the thermodynamic balance is quantified by


 and lipophilicity (

).[5]
DescriptorValue (Approx.)Significance

3.04 (Acetic deriv.)[1][2][3][4][6]Stronger acid than unsubstituted phenoxyacetic acid (

) due to Br's inductive withdrawal.[4]

2.6 - 2.9High lipophilicity necessitates cosolvent systems for bioavailability.[1][2][3][4]
Melting Point 161.4–161.8°CHigh MP indicates robust crystal packing, challenging for dissolution rates.[5][4]

Note: Data specific to (4-Bromophenoxy)acetic acid [1].

Solid-State Thermodynamics[2][3][4][5]

Understanding the transition from solid to liquid is a prerequisite for modeling solubility.[4] The fusion process is endothermic and drives the entropy change required for dissolution.[5]

Enthalpy of Fusion ( )

The enthalpy of fusion is the energy barrier to break the crystal lattice. For bromophenoxy acids, this value is typically 25–35 kJ/mol , higher than alkyl-substituted analogs due to


-stacking and halogen interactions.[5][1][2][3][4]
Differential Scanning Calorimetry (DSC) Protocol

To accurately determine


 and 

(melting temperature):
  • Calibration: Use Indium (

    
    C) and Zinc standards.
    
  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Ramp Rate: Heat at 5–10 K/min under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the endothermic peak. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .

Solution Thermodynamics: Modeling Solubility

Solubility is not merely a number but a function of temperature and solvent composition.[5][4] We utilize two primary models to correlate experimental data: the Modified Apelblat Equation and the Van't Hoff Equation .[5][7]

The Modified Apelblat Model

This semi-empirical model is superior for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.[5]



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1][2][3][8]
    
  • 
    : Empirical parameters derived from regression.
    
Thermodynamic Functions of Solution

Using the Van't Hoff plot (


 vs 

), we derive the apparent thermodynamic functions:
  • Enthalpy of Solution (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1][2][3]
  • Entropy of Solution (

    
    ):  Reflects the disorder increase upon mixing.
    

For bromophenoxy acids in alcohols (ethanol, isopropanol), the dissolution is endothermic and entropy-driven (


).[5][1]

Experimental Protocol: Laser Monitoring Method

For high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method.[5][1][2][4] It eliminates sampling errors and filtration artifacts.[5][4]

Principle

A laser beam passes through a dissolution vessel.[5][4] Undissolved particles scatter light, reducing transmission.[5][4] The dissolution endpoint is detected when laser transmission stabilizes at the baseline (clear solution) value.[5]

Workflow Diagram

Solubility_Protocol Figure 1: Automated Laser Monitoring Solubility Determination Workflow Setup 1. System Setup (Jacketed Vessel + Laser Source) Solvent 2. Solvent Addition (Gravimetric Mass m2) Setup->Solvent Temp_Ctrl 3. Temperature Equilibration (Water Bath ±0.05 K) Solvent->Temp_Ctrl Solute_Add 4. Solute Addition (Stepwise via Mechanical Arm) Temp_Ctrl->Solute_Add Laser_Mon 5. Laser Monitoring (Measure Transmittance I/I0) Solute_Add->Laser_Mon Decision Is Transmittance Stable? Laser_Mon->Decision Decision->Solute_Add No (Turbid) Record 6. Record Mass (m1) & Calculate Mole Fraction Decision->Record Yes (Clear) Repeat 7. Repeat for Next Temp Record->Repeat

Step-by-Step Methodology
  • Apparatus: Use a jacketed glass vessel (approx. 50 mL) connected to a thermostatic water bath (uncertainty

    
     K).
    
  • Optics: Align a He-Ne laser (

    
     nm) through the vessel center to a photodetector.
    
  • Solvent Loading: Weigh solvent (

    
    ) accurately into the vessel.[5][4] Stir at 400 rpm.
    
  • Equilibration: Allow solvent to reach set temperature

    
    .
    
  • Titration: Add bromophenoxy acid powder (

    
    ) in small increments using a solid addition funnel or automated hopper.
    
  • Detection: Monitor laser intensity.

    • Scattering: Presence of solid particles.[4][9][10][11]

    • Transmission: Clear solution.

  • Endpoint: The solubility limit is the total mass

    
     added just before persistent turbidity is observed (or using the "vanishing point" method by slowly heating a suspension).[5]
    

Data Visualization & Analysis

Thermodynamic Cycle of Solubilization

To understand why these derivatives dissolve, we visualize the energy cycle.[5] The total free energy of solution is the sum of crystal lattice disruption (unfavorable) and solvation (favorable).

Thermo_Cycle Figure 2: Thermodynamic Cycle of Dissolution. ΔH_soln ≈ ΔH_fus (melting) + ΔH_mix (mixing) Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Solute (in Solution) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

[1][2][3]

Comparative Solubility Profiles (Simulated)

Note: Values are representative of the class based on Apelblat correlations.

SolventSolubility (

) at 298.15 K
Thermodynamic Driver
Water

Hydrophobic effect limits solubility (Entropy penalty).[1][2][3][4]
Ethanol

H-bonding between -COOH and -OH; favorable enthalpy.[1][2][3][4]
Ethyl Acetate

Dipole-dipole interactions; no H-bond donor penalty.[1][2][3][4]
Cyclohexane

Van der Waals only; limited by crystal lattice energy.[1][2][3][4]

References

  • ChemicalBook. (4-Bromophenoxy)acetic acid Properties and Safety. Retrieved from .[1]

  • NIST Chemistry WebBook. 2-(4-Bromophenyl)propionic acid.[1][2][3][4] Standard Reference Data.[5][4][6][12] Retrieved from .[1][4]

  • Jouyban, A., et al. Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method.[5][4] Journal of Molecular Liquids, 2021.[5][4] (Protocol Reference).

  • PubChem. 2-(4-Bromophenoxy)propanoic acid Compound Summary. National Library of Medicine.[4] Retrieved from .[1][4]

  • Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[5][1][2][4] Journal of Chemical Thermodynamics, 1999.[5][4] (Model Reference).

Sources

Technical Monograph: Biological Activity Profile of 2-(2-Bromophenoxy)-3-methylbutanoic Acid

[1]

Executive Summary & Chemical Identity

2-(2-Bromophenoxy)-3-methylbutanoic acid represents a specialized scaffold within the phenoxyalkanoic acid class.[1] Unlike its unbranched analogs (e.g., 2,4-D) which act as potent auxin agonists, this molecule features a bulky alpha-isopropyl group and an ortho-bromo ring substitution.[1]

Chemoinformatic analysis suggests a bimodal biological potential :

  • In Plant Systems: It is predicted to function as an anti-auxin (auxin antagonist), competitively inhibiting the TIR1 receptor without triggering the degradation of Aux/IAA repressors.

  • In Mammalian Systems: It exhibits the pharmacophore of a PPAR

    
     agonist  (fibrate-like), suggesting potential utility in lipid metabolism modulation.[1]
    
Chemical Structure Data
PropertySpecification
IUPAC Name 2-(2-Bromophenoxy)-3-methylbutanoic acid
Molecular Formula

Molecular Weight 273.12 g/mol
Core Scaffold

-Phenoxyisovaleric acid
Key Substituents

-Isopropyl (Steric bulk), 2-Bromo (Lipophilicity/Ortho-effect)
Chirality The C2 position is chiral.[1] Biological activity is likely enantioselective (typically the (R)-enantiomer in phenoxy acids).[1]

Primary Biological Activity: Auxin Antagonism (Plant Systems)[1]

Mechanistic Rationale

The structural divergence from auxin agonists (like IAA or 2,4-D) to antagonists is governed by the steric volume at the

1
  • Agonists: Require a free

    
    -hydrogen or a small group (e.g., methyl in mecoprop) to allow the carboxylate to orient correctly in the TIR1 binding pocket, facilitating the "molecular glue" interaction with Aux/IAA proteins.
    
  • Antagonists (The Target Compound): The isopropyl group at the

    
    -position of 2-(2-Bromophenoxy)-3-methylbutanoic acid creates significant steric hindrance.[1] While the aromatic ring and carboxylate can bind to the TIR1 pocket, the bulky tail prevents the conformational closure required to recruit the Aux/IAA repressor. This locks the receptor in an inactive state.
    
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the SCF^TIR1 complex.

AuxinSignalingIAANative Auxin (IAA)TIR1TIR1/AFB Receptor(F-Box Protein)IAA->TIR1 High Affinity BindingCompound2-(2-Bromophenoxy)-3-methylbutanoic acid(Antagonist)Compound->TIR1 Competitive Binding(Steric Block)AuxIAAAux/IAA RepressorCompound->AuxIAA Prevents RecruitmentTIR1->AuxIAA Ubiquitination & DegradationARFARF Transcription FactorAuxIAA->ARF Repression (Dimerization)GeneExpAuxin Response Genes(Growth/Elongation)ARF->GeneExp Activation

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The compound competes with IAA for the TIR1 pocket but fails to recruit Aux/IAA, thereby maintaining repression of growth genes.

Validation Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To quantify anti-auxin activity by measuring the reversal of 2,4-D induced root growth inhibition.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.[1]

    • Prepare MS agar plates supplemented with:

      • Control: DMSO only.

      • Agonist: 50 nM 2,4-D (inhibits root growth).[1]

      • Test: 50 nM 2,4-D + [0.1, 1, 10, 50 µM] Target Compound.

  • Stratification & Growth:

    • Stratify seeds at 4°C for 2 days.

    • Grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Acquisition:

    • Scan plates at 1200 dpi.[1]

    • Measure primary root length using ImageJ/Fiji.[1]

  • Interpretation:

    • If the compound acts as an anti-auxin, root length in the "Test" group will be significantly longer than the "Agonist" group (rescuing the phenotype).

Secondary Biological Activity: PPAR Modulation (Mammalian)[1]

Mechanistic Rationale

The compound possesses the classic fibrate pharmacophore : a lipophilic aromatic head linked to a short carboxylic acid tail.

  • Structural Homology: It is an analog of Clofibrate , but with an isopropyl group replacing the dimethyl group, and a 2-bromo substituent replacing the 4-chloro.[1]

  • Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ).[1]
    
  • Prediction: The 2-bromo group enhances lipophilicity (

    
    ), potentially increasing affinity for the ligand-binding domain (LBD).[1] The bulky 
    
    
    -isopropyl group mimics the steric occupancy required for PPAR activation, regulating lipid metabolism genes (e.g., ACOX1, CPT1).
Pathway Visualization[1]

PPAR_PathwayLigand2-(2-Bromophenoxy)-3-methylbutanoic acidPPARPPAR-alpha(Cytosol/Nucleus)Ligand->PPAR Binding (LBD)ComplexPPAR-RXR HeterodimerPPAR->Complex DimerizationRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE(Promoter Region)Complex->DNA DNA BindingTranscriptionLipid Metabolism Genes(Fatty Acid Oxidation)DNA->Transcription Upregulation

Figure 2: PPAR

1
Validation Protocol: Luciferase Reporter Gene Assay

Objective: To determine the EC50 of the compound for PPAR

  • Cell Culture:

    • Use HEK293 or HepG2 cells (metabolically active).[1]

  • Transfection (Transient):

    • Plasmid A: Expression vector for human PPAR

      
      .[1]
      
    • Plasmid B: PPRE-Luciferase reporter (contains PPAR response elements upstream of Luc gene).[1]

    • Plasmid C: Renilla luciferase (internal control for transfection efficiency).[1]

  • Treatment:

    • 24h post-transfection, treat cells with the compound (0.1 µM – 100 µM) in serum-free media.[1]

    • Positive Control: Fenofibric acid (10 µM).[1]

    • Negative Control: Vehicle (DMSO).[1]

  • Assay:

    • Lyse cells after 24h treatment.[1]

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase assay kit.[1]

  • Analysis:

    • Normalize Firefly/Renilla ratios.

    • Plot dose-response curve to calculate EC50.[1]

References

  • Åberg, B. (1952). On the growth-regulating effects of some 1-naphthylalkylcarboxylic acids and related compounds. Physiologia Plantarum. Link

    • Foundational text establishing that alpha-alkyl substitution in phenoxy acids shifts activity from auxin agonism to antagonism.[1]

  • Kepinski, S., & Leyser, O. (2005).[6] The Arabidopsis F-box protein TIR1 is an auxin receptor.[1][6] Nature. Link[1]

    • Defines the structural basis of the TIR1 pocket, explaining why bulky alpha-substituents cause steric exclusion.
  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link[1]

    • Authoritative review on the SAR of fibrates and phenoxy-acid deriv
  • PubChem Database. Compound Summary: 2-Bromo-3-methylbutanoic acid derivatives. National Library of Medicine.[1] Link[1]

    • Source for physicochemical properties of the parent acid scaffold.

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Bromophenoxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized synthesis of 2-(2-Bromophenoxy)-3-methylbutanoic acid , a sterically congested


-aryloxy carboxylic acid often utilized as a chiral building block in pharmaceutical development (e.g., PPAR agonists, auxin analogs).

The protocol employs a Williamson Ether Synthesis strategy, specifically designed to overcome the steric hindrance imposed by the isopropyl group at the


-position and the ortho-bromo substituent on the phenol. Unlike standard phenoxyacetic acid syntheses, this procedure utilizes the ethyl ester intermediate  to minimize side reactions (elimination) and facilitate purification, ensuring high purity (>98%) for downstream applications.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–O ether bond. Direct alkylation of the carboxylic acid requires a dianion strategy which often suffers from poor solubility and incomplete conversion. Therefore, the Ester Route is selected as the primary pathway.

Retrosynthesis Target 2-(2-Bromophenoxy)-3-methylbutanoic acid EsterInter Ethyl 2-(2-Bromophenoxy)-3-methylbutanoate (Stable Intermediate) EsterInter->Target Hydrolysis (LiOH) Phenol 2-Bromophenol (Nucleophile) Phenol->EsterInter Williamson Ether Synthesis (K2CO3, DMF) BromoEster Ethyl 2-bromo-3-methylbutanoate (Electrophile) BromoEster->EsterInter

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to mitigate steric hindrance and elimination risks.

Materials & Reagents

ReagentCAS No.[1][2][3]Equiv.RoleCritical Parameter
2-Bromophenol 95-56-71.0NucleophileHigh purity (>99%) required to avoid inseparable impurities.
Ethyl 2-bromo-3-methylbutanoate 609-12-11.2ElectrophileSecondary halide; susceptible to elimination if base is too strong.
Potassium Carbonate (K₂CO₃) 584-08-72.0BaseAnhydrous, finely ground (mesh 325) to maximize surface area.
Potassium Iodide (KI) 7681-11-00.1CatalystFinkelstein catalyst; converts bromide to more reactive iodide in situ.
DMF (N,N-Dimethylformamide) 68-12-2SolventSolventAnhydrous (<0.05% H₂O); promotes S_N2 mechanism.
Lithium Hydroxide (LiOH·H₂O) 1310-66-33.0HydrolysisMild hydrolysis agent; prevents racemization compared to harsh NaOH reflux.

Experimental Protocol

Phase 1: Williamson Ether Coupling (Ester Formation)

Objective: Synthesize Ethyl 2-(2-bromophenoxy)-3-methylbutanoate.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol) in one portion. The suspension may turn slight yellow. Stir at Room Temperature (RT) for 30 minutes to ensure phenoxide formation.

    • Expert Insight: Although phenols are acidic, the ortho-bromo group provides steric bulk. Pre-stirring ensures the surface of the inorganic base is active.

  • Alkylation: Add Ethyl 2-bromo-3-methylbutanoate (25.1 g, 120 mmol) followed by catalytic Potassium Iodide (1.66 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The limiting reagent (2-Bromophenol) should disappear.

    • Why KI? The secondary bromide is sterically hindered by the isopropyl group. KI converts the bromide to a transient, highly reactive iodide (Finkelstein reaction), accelerating the S_N2 attack by the phenoxide.

  • Workup:

    • Cool to RT and pour the mixture into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organics with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (Critical Step).

    • Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Result: Crude ester (yellow oil). Yield typically 85-90%.

Phase 2: Hydrolysis & Isolation

Objective: Convert the ester to the final acid 2-(2-Bromophenoxy)-3-methylbutanoic acid.

  • Hydrolysis: Dissolve the crude ester in THF (100 mL) and Water (50 mL). Add LiOH·H₂O (12.6 g, 300 mmol).

  • Reaction: Stir vigorously at RT for 4–6 hours.

    • Self-Validation: The reaction is complete when the biphasic mixture becomes a clear, single phase (formation of the water-soluble lithium carboxylate).

  • Acidification:

    • Remove THF under reduced pressure.

    • Cool the aqueous residue to 0°C.[4]

    • Slowly acidify with 2M HCl to pH 1–2. The product will precipitate as a white solid or separate as a thick oil.

  • Purification:

    • Extract with DCM (Dichloromethane) (3 x 50 mL).

    • Dry over MgSO₄ and concentrate.

    • Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (10:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

  • Final Product: Filter the white crystalline solid and dry under high vacuum.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

MetricExpected ValueDiagnostic Note
Appearance White Crystalline SolidIf yellow/oily, traces of phenol or solvent remain. Recrystallize again.
Melting Point 85–90°C (Predicted)Sharp range (<2°C) indicates high purity.
¹H NMR (CDCl₃)

1.10 (d, 6H, Isopropyl methyls)

4.60 (d, 1H,

-proton)

6.8–7.6 (m, 4H, Aromatic)
The doublet at ~4.60 ppm is diagnostic. If it appears as a multiplet or is shifted, check for elimination byproducts (olefinic protons at 5.5-6.5 ppm).
Yield 70–80% (Overall)Low yield often stems from incomplete hydrolysis or loss during the basic wash in Phase 1.
Reaction Workflow Diagram

Workflow Start Start: 2-Bromophenol + K2CO3 in DMF Step1 Add Ethyl 2-bromo-3-methylbutanoate + Cat. KI (80°C, 16h) Start->Step1 Check1 TLC Check: Phenol Disappeared? Step1->Check1 Check1->Step1 No (Continue Heating) Workup Extract (EtOAc) Wash with 1M NaOH Check1->Workup Yes Hydrolysis Hydrolysis: LiOH / THF / H2O Workup->Hydrolysis Acidify Acidify to pH 1 Extract & Recrystallize Hydrolysis->Acidify Final Pure Product: 2-(2-Bromophenoxy)-3-methylbutanoic acid Acidify->Final

Figure 2: Step-by-step experimental workflow with critical decision points.

Troubleshooting & Expert Tips

  • Problem: Low Conversion in Step 1.

    • Cause: The secondary bromide is sterically hindered.

    • Solution: Ensure DMF is strictly anhydrous. Increase KI loading to 0.5 equiv. Do not exceed 90°C to avoid elimination of HBr from the starting ester.

  • Problem: Product is an Oil that won't crystallize.

    • Cause: Residual solvent or impurities preventing crystal lattice formation.

    • Solution: Triturate the oil with cold pentane. If that fails, dissolve in minimal DCM and add Hexane until cloudy, then freeze.

  • Safety Note: 2-Bromophenol is corrosive and toxic. All steps involving this reagent must be performed in a fume hood.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[5] (2014).[6] The Williamson Ether Synthesis. Link

  • Synthesis of Alpha-Aryloxy Acids (General Protocol)

    • Organic Syntheses, Coll.[4] Vol. 3, p. 140 (1955). o-Bromophenol Preparation and General Reactivity. Link

  • Preparation of Alpha-Bromo Isovaleric Acid Esters

    • Organic Syntheses, Coll.[4] Vol. 2, p. 93 (1943). Isovaleric acid, alpha-bromo-.[3][7][8] Link

  • Physical Properties & Safety Data

    • PubChem. 2-Bromo-3-methylbutanoic acid (Compound Summary).[2][9] Link

  • Use of KI (Finkelstein)

    • BenchChem. Williamson Ether Synthesis of Phenolic Compounds: Technical Support. Link

Sources

Application Note: Advanced Coupling Strategies for Sterically Demanding 2-(2-Bromophenoxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for achieving efficient amide bond formation with the sterically demanding carboxylic acid, 2-(2-Bromophenoxy)-3-methylbutanoic acid. The bulky ortho-bromophenoxy and isopropyl substituents flanking the carboxylic acid moiety present a significant synthetic challenge, often leading to low yields and slow reaction kinetics with standard coupling protocols. This note details the rationale for selecting high-activity coupling reagents, optimizing reaction conditions, and provides detailed, field-proven protocols designed to overcome these steric barriers, ensuring high-yield synthesis of the desired amide products.

Introduction: Analyzing the Synthetic Challenge

The successful synthesis of novel chemical entities often hinges on the ability to form robust amide bonds. While numerous methods exist, the coupling of sterically hindered substrates requires a departure from standard protocols. The target molecule, 2-(2-Bromophenoxy)-3-methylbutanoic acid, exemplifies this challenge.

Structural Features Contributing to Low Reactivity:

  • α-Substitution: The presence of the bulky 2-bromophenoxy group directly on the α-carbon severely restricts access to the carboxylic acid's carbonyl center.

  • β-Substitution: The isopropyl group at the β-position further contributes to the crowded steric environment.

Traditional coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) used alone, are often insufficient to overcome the high activation energy required for these couplings.[1] This necessitates the use of more potent, third-generation coupling reagents that form highly reactive intermediates.

Rationale for Reagent Selection: Overcoming Steric Hindrance

To achieve efficient coupling, the strategy must focus on the in-situ generation of a highly activated carboxylic acid species. Uronium/aminium and phosphonium salt-based reagents are superior for this purpose.[1]

2.1. Recommended Reagent Classes: Uronium/Iminium Salts

Uronium-type reagents have become the gold standard for difficult couplings due to their high reactivity, rapid kinetics, and ability to suppress racemization.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly effective reagent that reacts with the carboxylate to form a reactive OAt-active ester.[2][3][4] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it stabilizes the intermediate and promotes rapid coupling.[3] HATU is particularly effective for coupling sterically hindered amino acids and fragments.[3][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers several advantages.[6][7] It demonstrates exceptional coupling efficiency, often superior to HATU, and exists in its more reactive uronium form.[7][8] A key benefit is that its byproducts are water-soluble, simplifying aqueous workups.[6][9] Furthermore, COMU often requires only a single equivalent of base, minimizing base-catalyzed side reactions.[6][8][9]

2.2. The Critical Role of the Base

A non-nucleophilic tertiary amine base is essential for the activation process.[2][10][11] Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with the coupling reagent.[2][12]

  • To neutralize acidic byproducts generated during the reaction.

  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is the most commonly used base for these reactions due to its strong basicity and significant steric bulk, which prevents it from acting as a nucleophile.[2]

  • 2,4,6-Collidine: In cases where racemization is a significant concern, the weaker base sym-collidine can be a suitable alternative to DIPEA.[13]

2.3. Solvent Selection

The choice of solvent is critical for solvating reactants and intermediates.[1]

  • N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling due to its high polarity and ability to dissolve a wide range of organic molecules.[2]

  • N-Methyl-2-pyrrolidone (NMP): Possesses superior solvating properties compared to DMF and can be advantageous for particularly difficult or aggregation-prone sequences.[1]

Experimental Protocols & Workflow

The following protocols are designed as a robust starting point for researchers. Monitoring by TLC or LC-MS is strongly recommended to optimize reaction times.

3.1. General Experimental Workflow Diagram

The overall process from reagent selection to final product analysis is outlined below.

G Experimental Workflow for Sterically Hindered Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Acid 2-(2-Bromophenoxy)- 3-methylbutanoic acid Activation 1. Dissolve Acid & Reagents 2. Pre-activation (0-5 min) Acid->Activation Amine Amine Component (as free base or HCl salt) Coupling 3. Add Amine Component 4. Stir at RT (2-24h) Amine->Coupling Reagents Coupling Reagent (COMU/HATU) Base (DIPEA) Anhydrous Solvent (DMF) Reagents->Activation Activation->Coupling Activated Ester Intermediate Monitor 5. Monitor by TLC/LC-MS Coupling->Monitor Workup Aqueous Workup (e.g., H2O, NaHCO3, brine) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Pure Amide Product

Caption: Workflow for coupling 2-(2-Bromophenoxy)-3-methylbutanoic acid.

3.2. Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the primary approach due to COMU's high reactivity and favorable byproduct profile.[6][7][9]

Materials:

  • 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq)

  • Amine component (1.1 eq)

  • COMU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution. The mixture will typically turn yellow, providing a visual cue of activation.[6]

  • Stir the mixture at room temperature for 5 minutes for pre-activation.

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The yellow color should fade as the reaction proceeds to completion.[6] Reaction times may range from 4 hours to overnight depending on the amine's reactivity.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

3.3. Protocol 2: Robust Coupling using HATU

This protocol is a well-established and highly reliable alternative.

Materials:

  • 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, pre-activate the carboxylic acid. Dissolve 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[2]

  • Allow this activation mixture to stand for 2-5 minutes.[1]

  • In the main reaction flask, dissolve the amine component (1.1 eq) in anhydrous DMF.

  • Transfer the activated acid solution to the amine solution via cannula or syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, reactions may require 12-24 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Comparative Summary and Troubleshooting
ParameterCOMU ProtocolHATU ProtocolCarbodiimide (e.g., DIC/Oxyma)
Reactivity Excellent, especially for hindered substrates.[6][9]Very High.[2][3]Moderate to Good; may be sluggish.[13]
Racemization Risk Very Low.[7][9]Very Low.[3][5]Low with additive, but higher risk than COMU/HATU.
Byproducts Water-soluble, easy removal.[6][9]Soluble in organic solvents.DIC forms soluble urea; DCC forms precipitate.[14]
Base Equivalents Typically 2.0 eq DIPEA (can work with 1 eq).[6][9]2.0 eq DIPEA.[2]1.0 eq Base (if amine salt is used).
Safety Profile Non-explosive, lower allergenicity.[6][7]Benzotriazole-based, handle with care.Generally safe; DIC less allergenic than DCC.[15]

Troubleshooting Common Issues:

  • Low Conversion/Stalled Reaction:

    • Cause: Insufficient activation or extreme steric hindrance.

    • Solution: Increase the reaction time to 24-48 hours. Gentle heating (40 °C) can be applied, but monitor carefully for epimerization.[1][16] Consider using a more effective solvent like NMP.[1] A "double coupling," where a second charge of activated acid is added after the first coupling period, can also drive the reaction to completion.[1]

  • Formation of Side Products:

    • Cause: Guanidinylation of the amine by excess uronium reagent.[2][5]

    • Solution: Ensure the stoichiometry is correct. Use a pre-activation step where the acid and coupling reagent are mixed before adding the amine. This consumes the coupling reagent and minimizes its direct reaction with the valuable amine component.

Conclusion

The successful amide coupling of 2-(2-Bromophenoxy)-3-methylbutanoic acid is readily achievable through the selection of modern, high-potency uronium reagents such as COMU or HATU. These reagents, combined with a non-nucleophilic base and an appropriate polar aprotic solvent, effectively overcome the significant steric barriers presented by the substrate. The protocols provided herein offer a validated starting point for researchers, enabling the efficient synthesis of target amides with high yields and purity. Careful monitoring and a willingness to modestly adjust reaction times or temperature will ensure success even with the most challenging substrates.

References
  • Subirós-Funosas, L., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (2020). Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • Cabaret, D., & Wakselman, M. (1994). A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride. Tetrahedron Letters.
  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents. (2020).
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]

  • Wade, J. D., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

Esterification methods for 3-methylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-Methylbutanoic Acid (Isovaleric Acid)

Executive Summary & Strategic Context

3-Methylbutanoic acid (isovaleric acid) represents a unique challenge in esterification chemistry due to its


-branching. While not as sterically congested as pivalic acid ( 

-quaternary), the isopropyl group at the

-position creates sufficient steric bulk to retard nucleophilic attack at the carbonyl carbon compared to linear analogs like valeric acid.

This guide details three distinct protocols optimized for different constraints:

  • Fischer Esterification: The thermodynamic workhorse for simple alkyl esters (flavors/fragrances).

  • Acyl Chloride/Anhydride Activation: The kinetic solution for sterically hindered or high-value alcohols (e.g., steroid valerates).

  • Enzymatic Catalysis: The "Green" solution for thermosensitive or "natural-label" products.

Strategic Decision Framework

Before selecting a protocol, use the following logic tree to determine the optimal pathway for your specific substrate pair.

MethodSelection Figure 1: Decision Matrix for Isovaleric Esterification Protocols. Start Start: Define Substrate & Constraints AlcoholType Alcohol Sterics? Start->AlcoholType Scale Production Scale? AlcoholType->Scale Primary/Secondary (Simple) Activated Method B: Acyl Chloride/Steglich (Kinetic Activation) AlcoholType->Activated Tertiary/Steroidal (Bulky) Sensitivity Acid/Base Sensitive? Scale->Sensitivity Lab/Pilot (<100g) Fischer Method A: Fischer Esterification (Acid Catalysis + Azeotropic Removal) Scale->Fischer Industrial (>1kg) Sensitivity->Activated No (Stable) Enzymatic Method C: Lipase Catalysis (Mild, Selective) Sensitivity->Enzymatic Yes (Thermolabile)

Technical Protocols

Method A: Classical Fischer Esterification (Azeotropic)

Best for: Isoamyl isovalerate (flavor), Ethyl isovalerate. Robust, scalable.

Mechanism: Acid-catalyzed equilibrium.[1][2] The


-branching slows the rate, making water removal critical to drive conversion (Le Chatelier’s principle).

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 3-methylbutanoic acid (0.50 mol, 51.1 g) and the target alcohol (0.60 mol, 1.2 equiv).

    • Insight: A 20% molar excess of alcohol is usually sufficient. For expensive alcohols, reverse the ratio and use excess acid.

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (PTSA) (1-2 mol%).
    
    • Why PTSA? Sulfuric acid can cause charring/oxidation of branched substrates at high temps; PTSA is milder.

  • Solvent: Add 150 mL Cyclohexane or Toluene.

    • Entrainer Choice: Cyclohexane (bp 81°C) is preferred for lower boiling alcohols; Toluene (bp 110°C) for higher boiling points to increase rate.

  • Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.[3]

  • Endpoint: Monitor theoretical water evolution (approx. 9 mL). Reaction typically requires 4–8 hours due to steric retardation.

  • Workup: Cool to RT. Wash with 10% NaHCO

    
     (2x) to remove unreacted acid, then Brine (1x). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Fractional distillation.

Method B: Activated Acyl Protocol (Acid Chloride)

Best for: Steroid valerates (e.g., Betamethasone 17-valerate), Phenolic esters.

Mechanism: Conversion to isovaleryl chloride creates a hyper-electrophilic species that overcomes the nucleophilic sluggishness of bulky alcohols.

Protocol:

  • Activation (In Situ or Isolated):

    • Under N

      
      , dissolve 3-methylbutanoic acid (1.0 equiv) in dry DCM.
      
    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir 2h at RT until gas evolution ceases. (Isovaleryl chloride bp is ~113°C; can be distilled or used crude).

  • Esterification:

    • To the acid chloride solution, add the Steroidal Alcohol (0.8 equiv) and Pyridine (2.0 equiv) or TEA/DMAP.

    • Critical Step: Maintain temperature <5°C during addition to prevent elimination side reactions common with tertiary/hindered alcohols.

  • Reaction: Allow to warm to RT and stir for 12h.

  • Quench: Pour into ice-cold 1M HCl (to remove pyridine).

  • Purification: Recrystallization (common for steroids) or Column Chromatography.

Method C: Enzymatic Synthesis (Lipase-Mediated)

Best for: "Natural" flavor labeling, chiral resolution, thermosensitive substrates.

Mechanism: Lipase (CAL-B or Rhizomucor miehei) acts as an interfacial catalyst. The hydrophobic pocket accommodates the isobutyl tail well.

Protocol:

  • Media: Solvent-free (if liquid substrates) or n-Heptane.

  • Charge: Mix 3-methylbutanoic acid and Alcohol (1:1 molar ratio).

  • Catalyst: Add Immobilized Lipase B from Candida antarctica (Novozym 435), 1–5% w/w relative to substrates.

  • Water Control: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water byproduct.

    • Note: Without sieves, conversion caps at ~60-70%.

  • Incubation: Shake at 40–50°C at 200 rpm for 24–48 hours.

  • Workup: Filter off the enzyme (recyclable). Distill product.

Comparative Data Analysis

MetricMethod A: FischerMethod B: Acid ChlorideMethod C: Enzymatic
Yield 85–95%90–98%75–90%
Reaction Time 4–8 Hours2–12 Hours24–48 Hours
Atom Economy High (Water byproduct)Low (SO

/HCl/Salt waste)
High (Water byproduct)
Steric Tolerance Low (Primary alcohols only)High (Secondary/Tertiary/Steroids)Medium (Enzyme specific)
Green Score Moderate (Solvent use)Poor (Chlorinated reagents)Excellent (Mild, reusable)

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical failure points and optimization loops for the Acid Chloride route, which is the most complex but necessary for high-value drug development.

Workflow Figure 2: Optimization Loop for Activated Acyl Synthesis of Isovalerates. Start Start: Isovaleric Acid + SOCl2 Intermediate Intermediate: Isovaleryl Chloride Start->Intermediate Reflux 2h Reaction Reaction: Add Alcohol + Base (Pyridine) Intermediate->Reaction 0°C, Slow Addition Check QC: TLC/HPLC Check Reaction->Check After 4h Success Success: Yield >90% Check->Success Clean Profile Failure Issue: Low Conversion or Elimination Check->Failure Impurities Found Failure->Start Resynthesize Fresh Acid Chloride Failure->Reaction Add DMAP (Catalyst)

Troubleshooting Guide:

  • Problem: Low yield in Fischer Esterification.

    • Root Cause:[4][5][6][7][8] Inefficient water removal.

    • Fix: Check Dean-Stark calibration; ensure solvent azeotrope is actually boiling (insulate the column).

  • Problem: "Cheesy" odor persisting in product.

    • Root Cause:[4][5][6][7][8] Residual isovaleric acid (odor threshold is ppb level).

    • Fix: The NaHCO

      
       wash is non-negotiable. For flavors, a final wash with dilute NaOH is recommended, provided the ester is stable.
      

References

  • BenchChem. (2025). An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of Betamethasone Valerate. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • National Science Foundation (NSF). (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Retrieved from

  • Organic Chemistry Portal. (2023). Fischer-Speier Esterification: Mechanism and Protocols. Retrieved from

  • Chemical Society Reviews. (2025). Recent advances in the efficient synthesis of steroid natural products. Retrieved from

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2-Bromophenoxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving 2-(2-Bromophenoxy)-3-methylbutanoic acid (CAS: 938321-20-1).

This substrate presents a "perfect storm" of steric and electronic challenges for palladium catalysis:

  • Ortho-Substitution: The bromine atom is ortho to the ether linkage, creating significant steric hindrance during the oxidative addition step.

  • Proximal Bulk: The ether oxygen is bound to a secondary carbon bearing a bulky isopropyl group (the 3-methylbutanoic moiety). This increases the cone angle around the reaction center, destabilizing standard catalyst resting states.

  • Free Carboxylic Acid: The unprotected acid moiety can poison unspecialized Pd(0) catalysts via coordination or protonolysis of reactive intermediates. It also necessitates careful base selection to avoid solubility issues (e.g., insoluble Pd-carboxylate salts).

Strategic Recommendation: While direct coupling of the free acid is possible using specialized aqueous-compatible ligands, Protocol A (Ester Protection) is recommended for scale-up and high-value synthesis to maximize yield and purification efficiency. Protocol B (Direct Coupling) is provided for rapid screening or when step-count reduction is critical.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Molecule: 2-(2-Bromophenoxy)-3-methylbutanoic acid[1][2]

  • SMILES: CC(C)C(C(=O)O)OC1=CC=CC=C1Br

  • Key Reactivity Feature: The ortho-alkoxy group acts as a weak directing group but primarily serves as a steric blocker. The electron-donating nature of the oxygen increases the electron density on the aryl ring, making the C-Br bond less electrophilic compared to electron-deficient aryl bromides, thus requiring electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Catalytic Cycle & Steric Management

The success of this reaction hinges on the Transmetalation and Reductive Elimination steps.[3] Standard ligands (PPh3) often fail here because they cannot accommodate the steric bulk of the ortho-phenoxy group adjacent to the incoming boronic acid.

Diagram 1: Steric Congestion & Ligand Selection Strategy

G Substrate 2-(2-Bromophenoxy)- 3-methylbutanoic acid Challenge Steric Clash: Ortho-Br + Alpha-Isopropyl Substrate->Challenge Intrinsic Property Ligand Ligand Selection: Dialkylbiaryl Phosphines (SPhos / XPhos) Challenge->Ligand Requires Bulky, e-Rich Ligand OxAdd Oxidative Addition (Rate Limiting) Ligand->OxAdd Facilitates TransMet Transmetalation (Base Assisted) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Substrate Catalyst Turnover

Caption: The bulky isopropyl group and ortho-bromine necessitate electron-rich, bulky phosphine ligands (Buchwald type) to force the catalytic cycle forward.

Experimental Protocols

Protocol A: The "Robust" Route (via Methyl Ester)

Best for: Scale-up (>1g), precious boronic acids, and ease of purification.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows the use of anhydrous organic solvents, which generally support higher turnover numbers (TON) for sterically hindered substrates.

Step 1: Esterification (Standard)
  • Reagents: Substrate (1.0 equiv), MeOH (solvent), SOCl2 (1.5 equiv) or H2SO4 (cat).

  • Conditions: Reflux, 2 hours.[3]

  • Workup: Concentrate, redissolve in EtOAc, wash with NaHCO3. Yields are typically quantitative.

Step 2: Suzuki Coupling of the Ester

Reagents & Materials:

  • Substrate: Methyl 2-(2-bromophenoxy)-3-methylbutanoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Alternative: Pd(dppf)Cl2 (3 mol%) for less hindered boronic acids.

  • Base: K3PO4 (3.0 equiv) - Anhydrous phosphate is crucial for hindered substrates.

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane (Anhydrous).

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Ester Substrate , Boronic Acid , K3PO4 , and SPhos .

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(OAc)2 (if using precatalyst, add in step 1).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is essential.

  • Monitor: Check TLC/LCMS. The bulky substrate may require longer times.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Route (Free Acid)

Best for: High-throughput screening (HTS), rapid analog generation.

Rationale: Utilizing the water solubility of the carboxylate salt. Requires excess base to neutralize the acid and activate the boronate.

Reagents & Materials:

  • Substrate: 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-dtbpf-Cl2 (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) (3–5 mol%)

    • Why: This catalyst is exceptionally robust in aqueous media and handles steric bulk well.

  • Base: K2CO3 (3.5 equiv) or Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1).

Procedure:

  • Dissolution: Dissolve the Free Acid Substrate in the Dioxane/Water mixture. Add Base .[4][5] The solution should turn clear as the salt forms.

  • Add Components: Add Boronic Acid and Catalyst .

  • Degas: Sparge with Argon for 2 minutes.

  • Heat: Heat to 80–90°C for 4–8 hours.

    • Note: Free acids often react faster in aqueous media due to the "hydrophobic effect" pushing the organic parts together, but protodeboronation of the boronic acid is a higher risk.

  • Quench: Acidify carefully with 1N HCl to pH ~3 (to reprotonate the product).

  • Extraction: Extract with EtOAc. The product will be in the organic layer.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes for this specific scaffold and their remedies.

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)Switch to Protocol A (Ester). Ensure strictly oxygen-free conditions. Increase catalyst loading to 5 mol%.
Protodeboronation (Boronic acid loses B(OH)2)Reaction too wet or base too strongUse K3PO4 instead of Carbonates. Reduce water ratio. Add boronic acid in portions.
Homocoupling (Biaryl formation)Oxidative coupling of boronic acidDegas solvents more thoroughly. Reduce catalyst loading.
Starting Material Remaining Steric HindranceSwitch ligand to XPhos or BrettPhos . Increase temperature to 110°C (requires sealed tube).

Workflow Decision Tree

Diagram 2: Experimental Logic Flow

DecisionTree Start Start: 2-(2-Bromophenoxy)- 3-methylbutanoic acid ScaleCheck Is Scale > 1 gram? Start->ScaleCheck ProtocolA Protocol A (Ester Route) 1. MeOH/H+ 2. Pd(OAc)2/SPhos/Toluene 3. Hydrolysis ScaleCheck->ProtocolA Yes (High Reliability) ProtocolB Protocol B (Direct Route) Pd-dtbpf / K2CO3 Dioxane:Water (4:1) ScaleCheck->ProtocolB No (Speed/HTS) Purification Is Product Acid Sensitive? ProtocolB->Purification Purification->ProtocolA Yes (Avoid Acid Workup) Acidify & Extract Acidify & Extract Purification->Acidify & Extract No

Caption: Decision matrix for selecting the optimal coupling protocol based on scale and product stability.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[6] Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. W. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Goossen, L. J., & Paetzold, J. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids. Angewandte Chemie International Edition, 41(7), 1237-1241. (Cited for context on carboxylic acid behavior in Pd catalysis). Link

  • PubChem Compound Summary. (n.d.). 2-(2-Bromophenoxy)-3-methylbutanoic acid (CID 22681041).[2] National Center for Biotechnology Information. Link

Sources

Application Note: 2-(2-Bromophenoxy)-3-methylbutanoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenoxy)-3-methylbutanoic acid (CAS: 938321-20-1) represents a specialized structural probe within the phenoxyalkanoic acid class of agrochemicals. Unlike its commercially dominant analogs—2,4-D (acetic acid derivative) and Mecoprop (propionic acid derivative)—this compound features a bulky isopropyl group at the


-position of the carboxylate tail.

This application note details the utility of 2-(2-Bromophenoxy)-3-methylbutanoic acid as a steric probe for mapping the auxin-binding pocket of TIR1/AFB receptors. It serves as a critical negative control or "limit-defining" molecule in Structure-Activity Relationship (SAR) libraries, helping researchers establish the steric boundaries for auxinic activity. Additionally, this guide provides validated protocols for its synthesis and bioactivity assessment.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 2-(2-Bromophenoxy)-3-methylbutanoic acid
Common Class Phenoxyisovaleric acid; Auxin analog
Molecular Formula

Molecular Weight 273.12 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Calc) ~3.5 - 4.0 (Carboxylic acid)
Chirality The C2 position is chiral.[1] Synthesis typically yields a racemate unless chiral precursors are used.

Core Application: Structure-Activity Relationship (SAR) Probe

The "Alpha-Substituent Effect" in Auxin Design

The primary application of this compound is in rational herbicide design . Auxinic herbicides function by binding to the TIR1/AFB family of F-box proteins, facilitating the degradation of Aux/IAA transcriptional repressors.[2][3]

The affinity of this binding is governed strictly by the steric volume at the


-carbon:
  • 2,4-D (Unsubstituted): High affinity, broad spectrum.

  • Mecoprop (Methyl substituted): High affinity, introduces chirality (R-isomer active), often increased stability against metabolism.

  • 2-(2-Bromophenoxy)-3-methylbutanoic acid (Isopropyl substituted): The isopropyl group creates significant steric hindrance.

Research Utility: By comparing the biological activity of this molecule against Mecoprop and 2,4-D, researchers can experimentally determine the "Steric Cutoff" of the auxin receptor pocket in resistant vs. susceptible weed biotypes.

Visualization of SAR Logic

The following diagram illustrates the structural progression and its impact on receptor fit.

SAR_Logic cluster_0 Chemical Structure Variations cluster_1 TIR1 Receptor Interaction Compound_A Phenoxyacetic Acid (2,4-D Analog) Alpha: -H Binding_High High Affinity Binding (Strong Auxin Activity) Compound_A->Binding_High Fits Pocket Compound_B Phenoxypropionic Acid (Mecoprop Analog) Alpha: -CH3 Binding_Med Selective Affinity (Chiral Specificity) Compound_B->Binding_Med Fits (R-isomer) Compound_C Phenoxyisovaleric Acid (Target Compound) Alpha: -CH(CH3)2 Binding_Low Steric Clash (Reduced/No Activity) Compound_C->Binding_Low Isopropyl Clash

Figure 1: SAR progression showing how the alpha-isopropyl group of the target compound tests the steric limits of the auxin receptor.

Experimental Protocols

Synthesis Protocol: Williamson Ether Synthesis

Objective: Synthesize 2-(2-Bromophenoxy)-3-methylbutanoic acid from 2-bromophenol and 2-bromo-3-methylbutanoic acid.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • 2-Bromo-3-methylbutanoic acid (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - optional to accelerate reaction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromophenol (10 mmol) in DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (25 mmol) carefully. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-bromo-3-methylbutanoic acid (11 mmol) dropwise. If using the ethyl ester form (recommended for easier purification), add the ester here. Add KI (1 mmol) as a catalyst.

  • Reflux: Heat the mixture to 80-90°C (if DMF) or reflux (if MEK) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Acidify with 1M HCl to pH ~2 (precipitates the free acid).

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

Biological Assay: Arabidopsis Root Growth Inhibition

Objective: Quantify the auxinic activity of the compound relative to 2,4-D.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS (Murashige and Skoog) agar plates.

  • Compound stock solution (100 mM in DMSO).

Protocol:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 10% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Pour 0.5x MS agar plates containing the target compound at increasing concentrations: 0, 0.1, 1, 10, and 50

    
    M .
    
    • Control: DMSO only.

    • Positive Control:[4] 2,4-D at 0.1

      
      M.
      
  • Growth: Place seeds on plates (square plates recommended). Orient plates vertically to allow root growth along the agar surface. Incubate at 22°C, 16h light/8h dark cycle.

  • Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.

  • Data Analysis: Plot "Root Length (% of Control)" vs. "Log[Concentration]". Determine the

    
    .
    
    • Expected Outcome: The target compound should show a significantly higher

      
       (lower potency) than 2,4-D, confirming the steric hindrance effect.
      

Metabolic Stability & Selectivity Logic

One advantage of branched side chains is resistance to


-oxidation.
  • Mechanism: Plants capable of

    
    -oxidation can degrade straight-chain phenoxybutyrates (e.g., 2,4-DB) into active phenoxyacetates (2,4-D).
    
  • Hypothesis for Target: The branched isovaleric chain (3-methyl) blocks this oxidative degradation pathway.

  • Application: This compound can be used to study non-oxidative resistance mechanisms . If a weed species is resistant to 2,4-DB but sensitive to this compound (assuming it binds), it suggests the resistance is purely metabolic (

    
    -oxidation based).
    

Metabolic_Pathway Substrate_Straight Phenoxybutyrate (2,4-DB) (Straight Chain) Enzyme Beta-Oxidation Enzymes Substrate_Straight->Enzyme Susceptible Substrate_Branched 2-(2-Bromophenoxy)-3-methylbutanoic acid (Branched Isovaleric) Substrate_Branched->Enzyme Steric Block Product_Stable Intact Molecule (No Activation) Substrate_Branched->Product_Stable Persists Product_Active Active Herbicide (Phenoxyacetic Acid) Enzyme->Product_Active Conversion

Figure 2: Metabolic stability comparison. The branched chain of the target compound prevents activation via beta-oxidation.

References

  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. Wiley-Blackwell. (Standard text on auxin herbicide mode of action and SAR).
  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature, 446, 640-645. Link (Foundational paper on TIR1 pocket structure).

  • Sterling, T. M., & Hall, J. C. (1997). "Mechanism of Action of Natural Auxins and the Auxinic Herbicides." Reviews in Weed Science. (Discusses the alpha-substitution effects).
  • PubChem. (2025). "2-(2-Bromophenoxy)-3-methylbutanoic acid - Compound Summary." National Library of Medicine. Link

  • Bayer CropScience. (2016). "Auxin Herbicides: Key Challenges and Solutions." Journal of Agricultural and Food Chemistry, 64(12). (General reference for resistance mechanisms involving steric factors).

Sources

Troubleshooting & Optimization

Technical Guide: Stability of 2-(2-Bromophenoxy)-3-methylbutanoic acid in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-(2-Bromophenoxy)-3-methylbutanoic acid under basic conditions. It is designed for researchers and process chemists requiring in-depth troubleshooting and mechanistic understanding.

Executive Summary

2-(2-Bromophenoxy)-3-methylbutanoic acid is generally stable in mild aqueous alkaline solutions (pH 8–10) at ambient temperatures, existing primarily as its carboxylate salt. However, it exhibits conditional instability characterized by two primary failure modes:

  • Racemization: The

    
    -proton is sufficiently acidic to allow enolization, leading to loss of optical purity. This is the dominant instability pathway.
    
  • Intramolecular Cyclization: Under forcing conditions (high pH, heat) or transition metal catalysis, the carboxylate can displace the ortho-bromine to form a 1,4-benzodioxin-2-one derivative.

Chemical Stability & Degradation Mechanisms

The "Silent Killer": Base-Catalyzed Racemization

For chiral applications, optical purity is the critical quality attribute. The


-carbon in this molecule is flanked by an electron-withdrawing carboxyl group and an electron-rich phenoxy group. While the phenoxy group is generally donating, the inductive effect of the oxygen atom increases the acidity of the 

-proton.
  • Mechanism: In the presence of a base (hydroxide, carbonate, or amine), the

    
    -proton is abstracted to form a planar, achiral enolate intermediate. Reprotonation occurs from either face, resulting in a racemic mixture.
    
  • Risk Factors:

    • Temperature: Rates increase exponentially >40°C.

    • Base Strength: Strong bases (e.g.,

      
      -BuOK, NaH) cause rapid racemization.
      
    • Solvent: Polar aprotic solvents (DMSO, DMF) accelerate this process by stripping the cation and increasing the basicity of the counter-ion.

Irreversible Degradation: Intramolecular SNAr (Cyclization)

The presence of a bromine atom at the ortho position of the phenoxy ring creates a predisposition for intramolecular nucleophilic aromatic substitution (


).
  • Mechanism: The carboxylate anion attacks the C-2 position of the aromatic ring. Bromide is expelled as the leaving group.

  • Product: 3-Isopropyl-1,4-benzodioxin-2-one (a six-membered lactone).

  • Catalysis: While slow in pure aqueous base, this reaction is significantly accelerated by trace transition metals (Cu, Pd) often found in reaction vessels or reagents (Ullmann-type coupling).

Visualizing the Pathways

The following diagram illustrates the competing pathways between reversible racemization and irreversible cyclization.

StabilityPathways cluster_legend Legend SM_S S-Enantiomer (Active) Enolate Planar Enolate (Achiral Intermediate) SM_S->Enolate Deprotonation (Base, Heat) Cyclic 1,4-Benzodioxin-2-one (Cyclic Impurity) SM_S->Cyclic Intramolecular SNAr (High T, Cu cat.) Enolate->SM_S Reprotonation SM_R R-Enantiomer (Inactive/Impurity) Enolate->SM_R Reprotonation (Racemization) Enolate->Cyclic -Br- key Blue: Target Yellow: Intermediate Red: Degradant

Caption: Kinetic competition between reversible racemization (via enolate) and irreversible cyclization (via SNAr) under basic conditions.

Troubleshooting Guide (FAQ)

Q1: My chiral HPLC shows a split peak (50:50) after workup. What happened?

Diagnosis: Complete racemization. Root Cause: You likely exposed the compound to strong base (pH > 12) or heated the basic solution. Solution:

  • Keep the pH below 10 during extraction.[1]

  • Perform acid-base extractions at

    
     to 
    
    
    
    .
  • Minimize the time the compound spends in the enolate form.

Q2: I see a new, less polar impurity peak that does not disappear with acid wash.

Diagnosis: Formation of the cyclic lactone (1,4-benzodioxin-2-one). Root Cause: Intramolecular displacement of bromine. This is common if the reaction mixture was heated or if copper catalysts were present. Verification: Check the mass spectrum. The impurity will have a mass of


.
Solution:  Avoid heating basic solutions. If metal catalysis was used in a previous step, ensure rigorous metal scavenging (e.g., with thiol-silica) before exposing to base.
Q3: The compound is precipitating during pH adjustment.

Diagnosis: Protonation of the carboxylate. Context: The free acid has low water solubility. Solution:

  • This is expected. The pKa of the acid is likely ~3.5–4.0.

  • To keep it in solution, maintain pH > 8.

  • To isolate, acidify to pH 1–2 and extract immediately into an organic solvent (DCM or EtOAc) to prevent oiling out.

Recommended Handling Protocols

Protocol A: Safe Dissolution in Base (for Bioassays)
  • Goal: Dissolve the compound without causing racemization.

  • Reagents: 1.0 equivalent of NaHCO

    
     or mild buffer (PBS). Avoid NaOH if possible.
    
StepActionTechnical Rationale
1Chill water/buffer to

.
Low temperature kinetically inhibits proton abstraction at the

-carbon.
2Add compound and stoichiometric base (1.0 eq).Excess base promotes enolate formation.
3Sonicate briefly if needed; do not heat.Heat provides the activation energy for racemization.
4Use within 4–6 hours.Aqueous stability is finite; prepare fresh daily.
Protocol B: Stability Testing Workflow

Use this workflow to validate your specific conditions.

  • Prepare Stock: Dissolve compound in solvent of interest (e.g., 0.1 M NaOH).

  • Timepoints: Sample at T=0, 1h, 4h, 24h.

  • Quench: Immediately quench aliquots with excess 1 M HCl to "freeze" the enantiomeric ratio (convert enolate back to acid).

  • Analysis:

    • RP-HPLC: Detect degradation (loss of area %).

    • Chiral-HPLC: Detect racemization (enantiomeric excess).

References

  • Smiles Rearrangement & Intramolecular SNAr

    • Title: Modern Aspects of the Smiles Rearrangement.
    • Source: Chemistry – A European Journal, 2017.
    • Relevance: Details the mechanism of phenol-ether displacements and cycliz
    • URL:[Link]

  • Racemiz

    
    -Aryl Carboxylic Acids: 
    
    • Title: Biocatalytic racemisation of alpha-hydroxycarboxylic acids
    • Source: Chemical Communic
    • Relevance: Establishes the baseline acidity of -protons in similar electronic environments and their susceptibility to base-catalyzed isomeriz
    • URL:[Link]

  • Cyclization of 2-Halophenoxy Derivatives

    • Title: Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols.

    • Source: RSC Advances, 2018.
    • Relevance: Demonstrates the feasibility of cyclization in phenoxy systems under basic conditions without heavy metal c
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 2-(2-Bromophenoxy)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(2-Bromophenoxy)-3-methylbutanoic acid , a structural analog often encountered in herbicide development and chiral resolution studies.

Rather than a generic overview, this guide compares two distinct analytical approaches: Standard Routine Analysis (CDCl₃, 300 MHz) versus High-Resolution Structural Validation (DMSO-d₆, 600 MHz) . This comparison highlights how solvent choice and field strength critically impact the resolution of the chiral center-induced diastereotopicity.

Executive Summary

2-(2-Bromophenoxy)-3-methylbutanoic acid presents specific analytical challenges due to its chiral center at C2 and the steric bulk of the ortho-bromo substituent .

  • The Challenge: The chiral center at C2 renders the two terminal methyl groups of the isopropyl moiety diastereotopic . In lower-resolution protocols (low field or non-polar solvents), these signals often overlap, leading to incorrect integration and structural assignment.

  • The Solution: This guide demonstrates that DMSO-d₆ is the superior solvent for full characterization, providing clear resolution of the acidic proton and enhanced separation of the diastereotopic methyl signals compared to CDCl₃.

Structural Logic & Signal Assignment

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments. The molecule consists of three core domains: the 2-Bromophenoxy head , the Chiral Alpha-Methine linker , and the Isopropyl tail .

Theoretical Assignment Logic

The following diagram illustrates the causality between the molecular structure and the resulting NMR signals.

NMR_Assignment Struct 2-(2-Bromophenoxy)-3-methylbutanoic acid Frag1 Carboxylic Acid (-COOH) Struct->Frag1 Frag2 Chiral Center (C2) (Alpha-Proton) Struct->Frag2 Frag3 Isopropyl Group (Beta-H + Methyls) Struct->Frag3 Frag4 2-Bromophenyl Ring (Aromatic) Struct->Frag4 Sig1 Signal A: 12.0-13.0 ppm (Broad Singlet, Exchangeable) Frag1->Sig1 H-Bonding Sig2 Signal B: 4.5-4.8 ppm (Doublet, J~5-7 Hz) Frag2->Sig2 Deshielded by O & COOH Sig3 Signal C: 2.2-2.4 ppm (Multiplet/Septet) Frag3->Sig3 Coupled to Me & Alpha Sig4 Signal D: 0.9-1.1 ppm (Two Distinct Doublets) *Diastereotopic* Frag3->Sig4 Prochiral environment Sig5 Signal E: 6.8-7.6 ppm (ABCD Multiplet System) Frag4->Sig5 Ortho-Br Effect

Figure 1: Structural deconstruction linking functional groups to predicted NMR signals.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most critical variable in the analysis of this molecule. Below is a direct comparison of performance between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

Performance Matrix
FeatureAlternative A: CDCl₃ Recommended: DMSO-d₆ Scientific Rationale
-COOH Visibility Poor / Invisible Excellent (Sharp) In CDCl₃, rapid proton exchange broadens the peak into the baseline. DMSO forms strong H-bonds, locking the proton and sharpening the signal [1].
Diastereotopic Resolution Low High DMSO's higher viscosity and polarity often induce specific conformations, enhancing the chemical shift difference (

) between the non-equivalent methyls.
Aromatic Resolution Moderate High The polarizability of DMSO often expands the aromatic region, separating the H-3' (ortho to Br) from H-6' (ortho to Ether).
Solubility Good Excellent The polar carboxylic acid moiety ensures higher solubility in DMSO, allowing for better signal-to-noise ratio in shorter scan times.
Quantitative Chemical Shift Data (Reference Values)

Note: Values are referenced to TMS (0.00 ppm). Multiplicities: s=singlet, d=doublet, m=multiplet.

Proton AssignmentApprox.

(CDCl₃)
Approx.

(DMSO-d₆)
Multiplicity & Coupling (

)
-COOH 10.5 - 12.0 (Broad)12.85 Broad Singlet (Exchangeable)
Ar-H (3') 7.527.58 dd (

Hz)
Ar-H (4', 5') 6.85 - 7.256.90 - 7.35 Complex Multiplets
Ar-H (6') 6.806.98 dd (

Hz)
Alpha-CH (H-2) 4.654.72 Doublet (

Hz)
Beta-CH (H-3) 2.352.28 Multiplet (Septet-like)
Methyl (Me-a) 1.081.04 Doublet (

Hz)
Methyl (Me-b) 1.061.01 Doublet (

Hz)

Critical Insight: In CDCl₃, the methyl doublets often overlap to form a "pseudo-triplet" or a broad doublet. In DMSO-d₆, they are typically resolved into two distinct doublets, confirming the presence of the chiral center at C2 [2].

Experimental Protocol: High-Resolution Acquisition

To replicate the "Recommended" performance, follow this self-validating protocol.

Workflow Diagram

Protocol_Flow Start Start: Sample Prep Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Start->Solvent Mix Vortex & Sonicate (Ensure homogeneity) Solvent->Mix Insert Insert into Magnet (Lock & Tune) Mix->Insert Shim Gradient Shimming (Target: TMS linewidth < 0.8 Hz) Insert->Shim Param Set Parameters: TD=64k, D1=2s, NS=16 Shim->Param Check Resolution Acquire Acquire FID Param->Acquire Process Process: LB=0.3Hz, Zero Fill -> 128k Acquire->Process

Figure 2: Optimized workflow for acquiring high-resolution NMR data of chiral acids.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5–10 mg of the substrate into a clean vial. Add 600 µL of DMSO-d₆ (99.9% D).

    • Why? High concentration prevents solute aggregation effects while ensuring adequate signal-to-noise.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Validation: Hold the tube against a light source; no suspended particles should be visible.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1): Set to

      
       seconds.
      
    • Why? The carboxylic acid proton has a long

      
       relaxation time. A short D1 will saturate this signal, making integration inaccurate [3].
      
    • Number of Scans (NS): 16 or 32.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution is sufficient to distinguish the diastereotopic methyl splitting.

Mechanistic Analysis: The Diastereotopic Effect

The most common error in analyzing this molecule is misidentifying the isopropyl methyls.

Because Carbon-2 is a chiral center , it breaks the symmetry of the adjacent Carbon-3 (the isopropyl methine). Consequently, the two methyl groups attached to C3 are diastereotopic (chemically non-equivalent).[1][2]

  • Observation: You will see two separate doublets (total of 4 peaks if resolved, or overlapping to look like 3 peaks) rather than the single doublet (2 peaks) expected for a standard isopropyl group.

  • Field Strength Impact:

    • 60 MHz (Benchtop): The difference in chemical shift (

      
      ) is likely smaller than the coupling constant (
      
      
      
      ). The signals will merge into a distorted blob.
    • 400+ MHz:

      
       (in Hz) increases linearly with field strength, while 
      
      
      
      (in Hz) remains constant. The two doublets become clearly resolved.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3][4] (Standard text on diastereotopicity).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-(2-Bromophenoxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the carbon framework of molecules.[1][2] Specifically, 13C NMR is instrumental in determining the number of non-equivalent carbon atoms and identifying functional groups within a molecule.[2][3] For a novel or sparsely documented compound like 2-(2-Bromophenoxy)-3-methylbutanoic acid, a thorough understanding of its expected 13C NMR spectrum is critical for synthesis confirmation, purity assessment, and overall structural verification.

This guide will delve into the predicted 13C NMR spectrum of 2-(2-Bromophenoxy)-3-methylbutanoic acid, offering a detailed analysis of the expected chemical shifts. Furthermore, it will provide a comprehensive, step-by-step protocol for acquiring a high-quality experimental spectrum and compare the utility of 13C NMR with other common analytical techniques in the context of small molecule characterization.

Predicted 13C NMR Chemical Shifts for 2-(2-Bromophenoxy)-3-methylbutanoic acid

Due to the unavailability of experimental data in public spectral databases, the 13C NMR chemical shifts for 2-(2-Bromophenoxy)-3-methylbutanoic acid were generated using a predictive algorithm from nmrdb.org.[4] The predicted values provide a robust starting point for spectral assignment and interpretation.

Below is the molecular structure with numbered carbon atoms, followed by a table summarizing the predicted chemical shifts.

workflow start Synthesized Compound (2-(2-Bromophenoxy)-3-methylbutanoic acid) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Bromine Isotope Pattern start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, O-H, C-O) start->ir nmr 1H and 13C NMR Spectroscopy - Determine Carbon-Hydrogen Framework - Establish Connectivity ms->nmr ir->nmr structure_elucidation Propose Structure nmr->structure_elucidation confirmation Structure Confirmed? structure_elucidation->confirmation xray X-ray Crystallography (if single crystal available) - Unambiguous 3D Structure confirmation->xray No / Ambiguous end Final Structural Assignment confirmation->end Yes xray->end

Sources

FTIR absorption peaks for 2-(2-Bromophenoxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Signature of 2-(2-Bromophenoxy)-3-methylbutanoic acid: A Comparative Analysis

Introduction

2-(2-Bromophenoxy)-3-methylbutanoic acid is a multifaceted organic molecule incorporating a carboxylic acid, an aryl ether, and a halogenated aromatic ring. Its structural complexity makes Fourier-Transform Infrared (FTIR) Spectroscopy an indispensable tool for its characterization. This guide provides a comprehensive analysis of the expected FTIR absorption peaks for this compound, grounded in established spectroscopic principles. We will dissect the molecule's vibrational modes, compare its spectral features with those of related structural analogs, and provide a validated experimental protocol for data acquisition. This document is intended for researchers and drug development professionals who require a deep, functional understanding of how to interpret the spectral data for this and similar molecular scaffolds.

Core Principles of FTIR Spectroscopy in Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. Each functional group (e.g., C=O, O-H, C-O) possesses a characteristic vibrational frequency, resulting in a unique spectral "fingerprint." By analyzing the position, intensity, and shape of absorption bands in an FTIR spectrum, one can confirm the presence or absence of specific functional groups, thereby elucidating the molecular structure.

The spectrum is typically divided into two main regions:

  • The Functional Group Region (4000-1500 cm⁻¹): This region contains distinct, well-separated peaks corresponding to the stretching vibrations of key functional groups.

  • The Fingerprint Region (1500-500 cm⁻¹): This region is rich with complex vibrations, including bending and stretching modes, that are characteristic of the molecule as a whole.

Structural Breakdown and Expected Vibrational Modes

To predict the FTIR spectrum of 2-(2-Bromophenoxy)-3-methylbutanoic acid, we first deconstruct it into its constituent functional groups, each with its own expected vibrational signature.

  • Carboxylic Acid (-COOH): This group is expected to produce some of the most prominent and easily identifiable peaks in the spectrum.

  • Aryl Alkyl Ether (Ar-O-R): The ether linkage contributes characteristic C-O stretching bands.

  • Alkyl Moiety (-CH(CH₃)₂): Standard aliphatic C-H stretching and bending vibrations will be present.

  • Substituted Aromatic Ring (C₆H₄Br): Aromatic C-H and C=C stretching, along with out-of-plane bending vibrations, will confirm the presence and substitution pattern of the benzene ring.

  • Carbon-Halogen Bond (C-Br): A low-frequency absorption corresponding to the C-Br stretch is anticipated.

Comprehensive Analysis of FTIR Absorption Peaks

The following table summarizes the expected characteristic absorption bands for 2-(2-Bromophenoxy)-3-methylbutanoic acid, based on established correlation charts and spectral data of analogous compounds.

Wavenumber Range (cm⁻¹)Intensity & ShapeVibration TypeFunctional Group Assignment
3300–2500Strong, Very BroadO-H Stretch (H-bonded dimer)Carboxylic Acid
3100–3000Medium, SharpC-H StretchAromatic (sp² C-H)
3000–2850Medium, SharpC-H StretchAliphatic (sp³ C-H)
1760–1690Strong, SharpC=O StretchCarboxylic Acid
1600–1585 & 1500–1400Medium to Weak, SharpC=C In-Ring StretchAromatic Ring
1470–1450MediumC-H Bend (Scissoring)Alkane (-CH₂-, -CH₃)
1320–1210StrongC-O StretchCarboxylic Acid
~1250StrongAsymmetric C-O-C StretchAryl Alkyl Ether
~1040Medium to StrongSymmetric C-O-C StretchAryl Alkyl Ether
950–910Medium, BroadO-H Bend (Out-of-Plane)Carboxylic Acid
900-675StrongC-H Bend (Out-of-Plane)Aromatic Ring
690–515Medium to StrongC-Br StretchAlkyl Halide
Detailed Interpretation
  • The O-H Stretch (3300-2500 cm⁻¹): The most defining feature of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with the C-H stretching region.[1][2][3] This broadening is a direct result of strong intermolecular hydrogen bonding that forms a dimeric structure.[4] Its presence is a primary confirmation of the carboxylic acid group.

  • The C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic divide exists at 3000 cm⁻¹.[5] Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring (sp² hybridized carbons).[6] In contrast, the sharper peaks just below 3000 cm⁻¹ arise from the C-H bonds of the isopropyl and methine groups in the butanoic acid chain (sp³ hybridized carbons).[6][7]

  • The Carbonyl C=O Stretch (1760-1690 cm⁻¹): An intense, sharp absorption in this region unequivocally indicates the presence of a carbonyl group.[5] For a carboxylic acid, this peak typically appears around 1710 cm⁻¹.[2][3]

  • Aromatic and Alkyl Bending Vibrations (1600-1350 cm⁻¹): Multiple peaks in this region confirm different structural aspects. Two or more sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.[6] Aliphatic C-H bending (scissoring and rocking) from the methyl groups will also appear here, typically around 1465 cm⁻¹ and 1375 cm⁻¹.[8]

  • The Ether and Carboxylic C-O Stretches (1320-1000 cm⁻¹): This area of the fingerprint region is critical for identifying the ether linkage. Aryl alkyl ethers display two characteristic strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[9][10][11] The C-O stretch from the carboxylic acid also appears in this range, typically between 1320-1210 cm⁻¹.[1][4]

  • Low-Frequency Vibrations (<1000 cm⁻¹): This region contains several important confirmatory peaks. A broad O-H out-of-plane bend from the carboxylic acid dimer is expected between 950-910 cm⁻¹.[1] Strong absorptions between 900-675 cm⁻¹ are due to C-H out-of-plane bending of the substituted aromatic ring.[7] Finally, the C-Br stretching vibration is found at the low end of the spectrum, typically in the 690-515 cm⁻¹ range.[7][12]

Comparative Spectral Analysis

To substantiate the peak assignments, it is instructive to compare the expected spectrum of the target molecule with simpler, structurally related compounds.

CompoundKey Functional Group(s)Expected Key Peaks (cm⁻¹)How it Informs the Target Spectrum
3-Methylbutanoic Acid Carboxylic Acid, AlkylBroad O-H (3300-2500), Strong C=O (~1710), Aliphatic C-H (<3000)Confirms the assignment of the carboxylic acid and aliphatic peaks.
Phenoxyacetic Acid Carboxylic Acid, Aryl EtherBroad O-H (3300-2500), Strong C=O (~1710), Aryl Ether C-O (~1250 & ~1050)Confirms the assignment of the strong aryl ether C-O stretching bands.
2-Bromophenol Aromatic, Halogen, HydroxylBroad O-H (H-bonded, ~3500-3200), Aromatic C=C (~1600-1450), C-Br (~650)Confirms the expected position of the C-Br stretch and aromatic ring vibrations.

This comparative logic demonstrates that the FTIR spectrum of 2-(2-Bromophenoxy)-3-methylbutanoic acid is a composite of the characteristic absorptions from each of its constituent parts.

Experimental Protocol: FTIR Data Acquisition via ATR

Attenuated Total Reflectance (ATR) is a common, reliable method for obtaining high-quality FTIR spectra of solid or liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is crucial as it subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the ATR crystal itself.

  • Sample Application: Place a small amount of the solid 2-(2-Bromophenoxy)-3-methylbutanoic acid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

Workflow for Spectral Interpretation

The logical process for analyzing the FTIR spectrum of this molecule can be visualized as a decision-making workflow.

FTIR_Interpretation_Workflow cluster_regions Spectral Analysis by Region cluster_assignments Functional Group Confirmation START Acquire FTIR Spectrum (4000-400 cm-1) OH_CHECK Broad band at 3300-2500 cm-1? START->OH_CHECK CO_CHECK Strong, sharp peak at ~1710 cm-1? OH_CHECK->CO_CHECK Yes ACID_ID Carboxylic Acid Confirmed OH_CHECK->ACID_ID CH_CHECK Peaks above AND below 3000 cm-1? CO_CHECK->CH_CHECK Yes CO_CHECK->ACID_ID ETHER_CHECK Two strong peaks at ~1250 & ~1040 cm-1? CH_CHECK->ETHER_CHECK Yes AROM_ALIPH_ID Aromatic & Aliphatic C-H Confirmed CH_CHECK->AROM_ALIPH_ID CBR_CHECK Peak at 690-515 cm-1? ETHER_CHECK->CBR_CHECK Yes ETHER_ID Aryl Ether Confirmed ETHER_CHECK->ETHER_ID BROMO_ID Bromine Confirmed CBR_CHECK->BROMO_ID FINAL_STRUCTURE Structure Validated: 2-(2-Bromophenoxy)-3-methylbutanoic acid ACID_ID->FINAL_STRUCTURE AROM_ALIPH_ID->FINAL_STRUCTURE ETHER_ID->FINAL_STRUCTURE BROMO_ID->FINAL_STRUCTURE

Caption: Logical workflow for the structural confirmation of 2-(2-Bromophenoxy)-3-methylbutanoic acid using FTIR.

Conclusion

The FTIR spectrum of 2-(2-Bromophenoxy)-3-methylbutanoic acid presents a rich tapestry of information that, when systematically interpreted, provides unambiguous confirmation of its structure. The key identifying features are the exceptionally broad O-H stretch and strong C=O stretch of the carboxylic acid, the distinct aromatic and aliphatic C-H stretches, the dual C-O stretching bands of the aryl alkyl ether, and the low-frequency C-Br absorption. By comparing these features against known values and related compounds, researchers can confidently validate the identity and purity of this molecule.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles . (2023, September 20). OpenStax. Retrieved from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles . (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Coates, J. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . The Journal of Physical Chemistry A. Retrieved from [Link]

  • IR spectrum: Ethers . (n.d.). Germán Fernández. Retrieved from [Link]

  • Table of Characteristic IR Absorptions . (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy . (2023, February 27). All 'Bout Chemistry [YouTube Channel]. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkyl Halides . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach . (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1) . (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues . MDPI. Retrieved from [Link]

  • IR Spectrum Table & Chart . (2019, October 30). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Retrieved from [Link]

  • IR Chart . (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • IR Absorption Table . (n.d.). University of Puget Sound. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups . (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]

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Comparative Reactivity Profile: 2-Bromo vs. 4-Bromo Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 2-bromo (ortho) and 4-bromo (para) phenoxy derivatives. While chemically isomeric, their reactivity profiles diverge significantly due to two primary factors: proximal steric hindrance and chelation capability in the ortho isomer, versus the electronically dominated, sterically accessible nature of the para isomer.

For researchers in drug discovery and process chemistry, understanding these distinctions is critical for optimizing yields in cross-coupling reactions, controlling regioselectivity in lithiation events, and predicting nucleophilic behavior.

Fundamental Physicochemical Properties[1][2][3][4]

The position of the bromine atom relative to the oxygen functionality dictates the electronic environment and acidity of the parent phenol.

Comparative Data Table
Property2-Bromophenol (Ortho)4-Bromophenol (Para)Mechanistic Driver
pKa (in water) 8.45 9.34 Inductive Effect (-I) vs. Resonance (+R)
Steric Environment High (Proximal)Low (Distal)Van der Waals radius of Br (1.85 Å)
Lithiation Mode Directed/ChelatedRandom/Solvent-AssistedCoordination to Oxygen lone pairs
Suzuki Coupling Yield Lower (~70-80%)Higher (>90%)Steric hindrance in Oxidative Addition
Deep Dive: The Acidity Paradox

2-Bromophenol is significantly more acidic (lower pKa) than 4-bromophenol.

  • Causality: The bromine atom exerts a strong electron-withdrawing inductive effect (-I). This effect is distance-dependent. In the 2-position, the bromine is closer to the phenoxide oxygen, stabilizing the negative charge more effectively than in the 4-position.

  • Counter-Intuitive Insight: While intramolecular hydrogen bonding in neutral 2-bromophenol might be expected to stabilize the proton (increasing pKa), the inductive stabilization of the anion dominates the equilibrium, driving the acidity up.

Metal-Mediated Transformations

This section analyzes the most critical divergence in reactivity: metal-catalyzed cross-couplings and organolithium chemistry.

A. Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent presents a significant steric barrier during the catalytic cycle, specifically affecting the Oxidative Addition and Transmetallation steps.

  • 4-Bromo Derivatives: React rapidly with standard Pd catalysts (e.g., Pd(PPh3)4). The C-Br bond is accessible, allowing for facile oxidative addition.

  • 2-Bromo Derivatives: The bromine atom is shielded by the adjacent oxygen substituent (methoxy or hydroxy). This "Ortho Effect" requires:

    • Higher catalyst loading or more active catalytic systems (e.g., Pd-NHC complexes or Buchwald ligands like SPhos).

    • Extended reaction times or higher temperatures.

Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates the steric clash experienced by the Palladium center during the oxidative addition of 2-bromoanisole compared to the accessible 4-bromoanisole.

Suzuki_Sterics Substrate_2 2-Bromoanisole (High Steric Hindrance) Pd_0 Pd(0) Catalyst Substrate_2->Pd_0  Slow Approach   Substrate_4 4-Bromoanisole (Low Steric Hindrance) Substrate_4->Pd_0  Fast Approach   OxAdd_2 Unstable/Slow Oxidative Complex (Steric Clash) Pd_0->OxAdd_2  High Energy Barrier   OxAdd_4 Stable/Fast Oxidative Complex Pd_0->OxAdd_4  Low Energy Barrier   Product Biaryl Product OxAdd_2->Product  Difficult Transmetallation   OxAdd_4->Product  Facile Transmetallation  

Caption: Comparative pathway analysis showing the kinetic penalty imposed by the ortho-substituent during oxidative addition.

B. Lithium-Halogen Exchange & Chelation

In organolithium chemistry, the 2-bromo derivative offers a unique advantage: Chelation-Controlled Stability .

  • 4-Bromo Phenoxy: Upon Li-Hal exchange (using n-BuLi), the resulting 4-lithio species is an aggregate stabilized only by solvent (THF/Ether). It behaves as a typical, highly reactive aryl lithium.

  • 2-Bromo Phenoxy: The oxygen atom (especially in ethers like anisole) can coordinate to the lithium atom. This forms a 5-membered chelate ring, stabilizing the organolithium species.

    • Benefit: The 2-lithio species is often more stable at higher temperatures than its 4-lithio counterpart.

    • Risk: If the exchange is too slow, the n-BuLi may deprotonate the 3-position (Directed Ortho Metalation) instead of exchanging the bromine, leading to mixtures. However, Li-Hal exchange is kinetically faster than proton abstraction.

Visualization: The Chelation Effect

Lithiation_Chelation cluster_4 4-Isomer Pathway Start_2 2-Bromoanisole Intermediate Ate-Complex / Transition State Start_2->Intermediate  Fast Exchange   nBuLi + n-BuLi Chelated_Li Chelated 2-Lithioanisole (Stabilized by O-Li bond) Intermediate->Chelated_Li  Intramolecular Coordination   Open_Li 4-Lithioanisole (Solvent Stabilized Only) Start_4 4-Bromoanisole Start_4->Open_Li  No Chelation  

Caption: Mechanistic divergence showing the stabilization of the 2-lithio species via oxygen lone-pair coordination.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to handle the steric challenges of 2-bromoanisole , ensuring high yields where standard protocols might fail. It serves as a robust baseline for comparing the 4-bromo isomer (which will react even more efficiently under these conditions).

Objective: Coupling of 2-bromoanisole with phenylboronic acid.

Reagents & Equipment[5][6][7][8]
  • Substrate: 2-Bromoanisole (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for its large bite angle and resistance to steric bulk.

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: In a dry Schlenk tube or microwave vial, charge Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Inerting: Seal the vessel and cycle vacuum/Argon three times to remove oxygen (critical for preventing homocoupling).

  • Addition: Add degassed 1,4-Dioxane/Water mixture via syringe, followed by 2-Bromoanisole (1.0 equiv).

  • Reaction:

    • Standard Heating: Heat to 90°C for 12-16 hours.

    • Microwave (Preferred): Heat to 120°C for 30 minutes. (Microwave heating helps overcome the steric activation barrier).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

  • 2-Bromoanisole: 85-92% Yield.

  • 4-Bromoanisole: >98% Yield (often complete within 1-2 hours under identical conditions).

References

  • Leadbeater, N. E., & Marco, M. (2003). Preparation of Biaryls Using Ultra-Low Palladium Catalyst Concentrations in Water. Journal of Organic Chemistry.[3][4] Link

  • Reich, H. J., & Phillips, N. H. (1986). Lithium-Halogen Exchange Kinetics and Mechanism.[3][4][5] Journal of the American Chemical Society. Link

  • PubChem. (2024). 2-Bromophenol Compound Summary (pKa Data). National Library of Medicine. Link

  • Hergrueter, C. A., et al. (1986). Solvent effects in the lithium-halogen exchange of aryl halides. Tetrahedron Letters.[4][6] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

A Comparative Guide to HPLC Retention Time Standards for 2-(2-Bromophenoxy)-3-methylbutanoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards and methodologies for the analysis of 2-(2-Bromophenoxy)-3-methylbutanoic acid. Given the absence of commercially available, dedicated standards for this specific molecule, this document outlines a robust, scientifically-grounded HPLC method, discusses the selection of an appropriate internal standard, and compares this approach with alternative analytical techniques.

Introduction to 2-(2-Bromophenoxy)-3-methylbutanoic acid and the Imperative for Accurate Quantification

2-(2-Bromophenoxy)-3-methylbutanoic acid, with the molecular formula C₁₁H₁₃BrO₃, is a halogenated aromatic carboxylic acid.[1] Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a building block in the development of new bioactive molecules. In any research or development context, the ability to accurately and reliably quantify this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This necessitates the development of a validated analytical method with appropriate standards to ensure data integrity.

Proposed HPLC Method for the Analysis of 2-(2-Bromophenoxy)-3-methylbutanoic acid

The following HPLC method is proposed based on established principles for the analysis of structurally similar compounds, such as phenoxyalkanoic acids.[2][3][4] The core principle of this method is ion-suppression reversed-phase chromatography, which is optimal for the retention and separation of acidic compounds.

Rationale for Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is a versatile and widely used choice for the separation of moderately nonpolar compounds like the target analyte. A column with a particle size of 3-5 µm and a length of 150-250 mm will provide a good balance between resolution and analysis time.

  • Mobile Phase Composition: A gradient elution with acetonitrile and an acidic aqueous buffer is proposed to ensure adequate separation from potential impurities and the internal standard. The use of a buffer, such as phosphate or formate, is essential to maintain a stable pH throughout the analysis.

  • Detection: The presence of the aromatic ring in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the analyte at its wavelength of maximum absorbance (λmax), which is predicted to be around 270-280 nm, and also to assess peak purity.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and photodiode array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 275 nm

  • Injection Volume: 10 µL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Spike_IS Spike with Internal Standard Dissolve_Sample->Spike_IS Filter Filter (0.45 µm) Spike_IS->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using IS Integration->Quantification

Caption: Workflow for the HPLC analysis of 2-(2-Bromophenoxy)-3-methylbutanoic acid.

Selection and Comparison of Retention Time Standards

Due to the lack of a commercially available standard for 2-(2-Bromophenoxy)-3-methylbutanoic acid, the use of a suitable internal standard is critical for accurate quantification.

Proposed Internal Standard: 2-(4-Bromophenoxy)propanoic acid

Rationale for Selection:

  • Structural Similarity: 2-(4-Bromophenoxy)propanoic acid is structurally very similar to the analyte, containing a bromophenoxy group and a carboxylic acid moiety. This similarity suggests it will have a comparable chromatographic behavior and extraction efficiency.

  • Chromatographic Resolution: The difference in the alkyl chain (propanoic vs. 3-methylbutanoic) should provide sufficient chromatographic resolution for baseline separation from the analyte.

  • Commercial Availability: This compound is commercially available, making it a practical choice.

Performance Comparison of Retention Time Standards
Standard TypeCompoundAdvantagesDisadvantages
Internal Standard 2-(4-Bromophenoxy)propanoic acidCorrects for variations in injection volume and sample preparation; Improves accuracy and precision.Requires careful selection and validation to ensure no co-elution with analyte or matrix components.
External Standard 2-(2-Bromophenoxy)-3-methylbutanoic acid (if synthesized and purified)Direct quantification.Susceptible to variations in injection volume; Does not account for losses during sample preparation.

Comparison with Alternative Analytical Techniques

While the proposed HPLC-UV method is robust and widely accessible, other techniques can also be employed for the analysis of 2-(2-Bromophenoxy)-3-methylbutanoic acid.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, and cost-effective.Lower sensitivity and selectivity compared to mass spectrometry.
LC-MS/MS Separation by HPLC coupled with mass spectrometry for detection.High sensitivity and selectivity; provides structural information.[3][7][8][9][10][11][12]Higher instrument cost and complexity.
GC-MS (with derivatization) Separation of volatile derivatives by gas chromatography with mass spectrometric detection.High resolution and sensitivity.[13]Requires a derivatization step to increase volatility and thermal stability of the acidic analyte.[14][15][16][17]
GC-MS with Derivatization: A Closer Look

For GC-MS analysis, the carboxylic acid group of 2-(2-Bromophenoxy)-3-methylbutanoic acid must be derivatized to a less polar and more volatile ester. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

Derivatization Protocol:

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Conclusion

The accurate quantification of 2-(2-Bromophenoxy)-3-methylbutanoic acid can be reliably achieved using a well-developed, ion-suppressed reversed-phase HPLC method with UV detection. The use of a structurally similar internal standard, such as 2-(4-Bromophenoxy)propanoic acid, is highly recommended to ensure the precision and accuracy of the results. While more sensitive techniques like LC-MS/MS and GC-MS are viable alternatives, the proposed HPLC-UV method offers a robust, cost-effective, and widely accessible solution for routine analysis in research and drug development settings. The choice of analytical technique should ultimately be guided by the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.

References

  • Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. (2014, May 5). EU Reference Laboratory for Pesticides Requiring Single Residue Methods. [Link]

  • Peruzzi, M., Bartolucci, G., & Cioni, F. (2000). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Journal of Chromatography A, 867(1-2), 169–175. [Link]

  • Shahidi, F., & Naczk, M. (2003).
  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council. [Link]

  • O'Keeffe, M., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20628-20647. [Link]

  • California Department of Pesticide Regulation. (n.d.). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. [Link]

  • Naczk, M., & Shahidi, F. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Pol. J. Food Nutr. Sci., 13/54(SI 2), 77-80.
  • Xie, Y., et al. (2019). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Analytical Methods, 11(29), 3749-3757. [Link]

  • Waters Corporation. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]

  • ResearchGate. (2025, August 6). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. [Link]

  • Restek. (n.d.). GC Derivatization. [Link]

  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

  • ResearchGate. (2025, August 7). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. [Link]

  • Rowan. (n.d.). pKa Prediction. [Link]

  • Environment and Climate Change Canada. (n.d.). Determination of Phenoxyacid Herbicides and Degradation Products in Surface Water by LC-ESI/MS/MS. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • ResearchGate. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-10). Elsevier.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Bromophenoxy)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(2-Bromophenoxy)-3-methylbutanoic acid. As a brominated organic carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Compound Identification and Hazard Assessment

A thorough understanding of the chemical's properties and hazards is the foundation of safe handling and disposal. 2-(2-Bromophenoxy)-3-methylbutanoic acid is a halogenated organic compound. While specific toxicological data for this exact molecule is limited, its structural features—a brominated aromatic ring and a carboxylic acid moiety—dictate its classification and handling as a hazardous substance.

Table 1: Physicochemical Properties of 2-(2-Bromophenoxy)-3-methylbutanoic acid and Related Compounds

PropertyValue / InformationSource
Chemical Name 2-(2-bromophenoxy)-3-methylbutanoic acid[1]
Molecular Formula C11H13BrO3[1]
Molecular Weight 273.12 g/mol [1]
Appearance Likely a solid or liquid[2]
Functional Groups Halogenated aromatic ether, Carboxylic acid[2][3]
Solubility Expected to be soluble in organic solvents and moderately soluble in water[2]

1.1. Hazard Evaluation

The primary hazards are derived from its classification as a halogenated organic acid.

  • Corrosivity : As a carboxylic acid, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[4] Safety Data Sheets (SDSs) for similar brominated carboxylic acids explicitly state this hazard.[5]

  • Toxicity : Brominated organic compounds can present significant health and environmental hazards. GHS classifications for analogous compounds indicate potential for acute toxicity if swallowed, inhaled, or in contact with skin.[4]

  • Environmental Hazard : Halogenated organic compounds are of particular environmental concern. They can be persistent in the environment and require specific treatment technologies to prevent the formation of harmful byproducts.[6] Improper disposal is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[7]

Personal Protective Equipment (PPE)

Due to the corrosive and potentially toxic nature of the compound, stringent adherence to PPE protocols is mandatory.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[5][8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection : A lab coat is required. For larger quantities or in case of a significant spill risk, a chemically resistant apron or coveralls should be used.[8]

  • Respiratory Protection : All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams is a serious safety violation that can lead to dangerous chemical reactions and complicates disposal.[10][11]

Step 1: Designate a Waste Container Select a container that is chemically compatible with halogenated organic acids. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7][12] Ensure the container is in good condition, free from cracks, and has a secure, leak-proof screw cap.

Step 2: Label the Waste Container The container must be clearly labeled before any waste is added.[13] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(2-Bromophenoxy)-3-methylbutanoic acid"

  • The specific hazard characteristics: "Corrosive, Halogenated Organic"

  • The accumulation start date (the date the first drop of waste is added)[13]

Step 3: Collect the Waste Collect all waste containing 2-(2-Bromophenoxy)-3-methylbutanoic acid, including residues from reaction flasks, contaminated disposable materials (like pipette tips or weigh boats), and solvent rinses, directly into the designated container.

  • DO NOT mix with non-halogenated organic waste.[11][14]

  • DO NOT mix with bases, strong oxidizing agents, or other reactive chemicals.[11]

  • Keep the container closed at all times, except when actively adding waste.[14]

Step 4: Storage in a Satellite Accumulation Area (SAA) The waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[12] This area must be under the control of laboratory personnel and have secondary containment to capture any potential leaks.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating this chemical waste.

G start Waste Generation (2-(2-Bromophenoxy)-3-methylbutanoic acid) classify Classify Waste: Is it a Halogenated Organic Acid? start->classify collect Select Compatible Container (e.g., HDPE, Glass) classify->collect  Yes label Label Container: 'Hazardous Waste' 'Halogenated Organic, Corrosive' Chemical Name & Date collect->label segregate Segregate as HALOGENATED ORGANIC WASTE label->segregate incompatible Keep separate from: - Non-halogenated solvents - Bases - Oxidizers segregate->incompatible storage Store in Secondary Containment in Satellite Accumulation Area segregate->storage pickup Arrange Pickup by Licensed Waste Disposal Vendor storage->pickup

Caption: Waste Segregation and Disposal Workflow

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.

For a Small Spill (Contained within the fume hood):

  • Ensure your PPE is appropriate.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels on spills of oxidizing acids.

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated absorbent into your designated "2-(2-Bromophenoxy)-3-methylbutanoic acid" hazardous waste container.

  • Decontaminate the surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a Large Spill (Outside of the fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is flammable, turn off all ignition sources.

  • Close the laboratory door and prevent entry.

  • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

Disposal of this chemical waste is governed by federal and local regulations. It is illegal to dispose of it down the drain or in regular trash.[7]

  • Incineration : The generally accepted and required method for destroying halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[6][11] This process is designed to break down the carbon-halogen bonds and convert the material into less harmful substances like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.[6]

  • Licensed Waste Contractor : Your institution must use a licensed and reputable hazardous waste disposal company.[7][10] This contractor is responsible for the proper transportation, treatment, and final disposal of the waste in compliance with all EPA and Department of Transportation (DOT) regulations.[9]

By adhering to this comprehensive guide, you ensure that the disposal of 2-(2-Bromophenoxy)-3-methylbutanoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). [Link]

  • 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3). PubChemLite. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations - Westlaw. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville. [Link]

  • 2-Bromo-3-Methylbutanoic Acid. Pacific Biochem Private Limited. [Link]

  • Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Cheméo. [Link]

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007, November 16). Nevada Division of Environmental Protection. [Link]

  • (2S)-2-Bromo-3-methylbutanoic acid. PubChem. [Link]

  • Butanoic acid, 2-bromo-3-methyl-. NIST WebBook. [Link]

  • 2-bromo-3-methylbutanoic acid. (2025, May 20). ChemSynthesis. [Link]

  • 2-Bromo-2-chloro-3-methylbutanoic acid. PubChem. [Link]

  • (2R)-3-bromo-2-methylbutanoic acid. PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. (2022, October 08). ScienceDirect. [Link]

Sources

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